2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-7-2-1-5(11)3-6(7)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOLRDUIWYBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , a specialized halogenated benzamide derivative.[1] While not a commodity chemical, this molecule represents a critical rational design scaffold within the field of veterinary ectoparasiticides and agrochemicals , specifically targeting GABA-gated chloride channels (GABA-Cl).[1]
The molecule combines a sterically demanding, electron-deficient phenyl ring (2-bromo-5-chloro substitution) with a lipophilic, metabolically stable amide tail (2,2,2-trifluoroethyl).[1] This specific structural motif is characteristic of the isoxazoline and meta-diamide classes of insecticides (e.g., Fluralaner, Afoxolaner analogs), where it serves as a key binding determinant for allosteric modulation.[1]
Physicochemical Profile
The following data is derived from stoichiometric calculation and group contribution methods, essential for researchers designing Structure-Activity Relationship (SAR) libraries.
Molecular Identity
| Property | Value |
| IUPAC Name | 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide |
| Molecular Formula | C₉H₆BrClF₃NO |
| Molecular Weight | 316.50 g/mol |
| Monoisotopic Mass | 314.9273 Da |
| Isotopic Pattern | Distinctive M (100%), M+2 (130%), M+4 (30%) due to ¹Br/³⁵Cl and ⁸¹Br/³⁷Cl mix.[1] |
Calculated Properties (In Silico)
| Parameter | Value (Est.) | Significance |
| cLogP | 3.2 ± 0.4 | Highly lipophilic; optimized for membrane permeability and blood-brain barrier (BBB) penetration in arthropods.[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Low TPSA indicates excellent oral bioavailability.[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for hydrogen bonding within the receptor pocket.[1] |
| H-Bond Acceptors | 4 (C=O, 3×F) | Fluorine atoms act as weak acceptors and metabolic blockers.[1] |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding.[1] |
Synthetic Methodology
The synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide requires precise control over stoichiometry to prevent bis-acylation.[1] Two primary routes are recommended: the Acid Chloride Route (scalable) and the Coupling Reagent Route (mild, for library synthesis).
Route A: Acid Chloride Activation (Scalable)
This method is preferred for multi-gram scale synthesis due to its high atom economy and simple purification.[1]
Reagents:
-
Precursor: 2-Bromo-5-chlorobenzoic acid (CAS: 21739-93-5)[1]
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1]
-
Amine: 2,2,2-Trifluoroethylamine (CAS: 753-90-2)[1]
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Protocol:
-
Activation: Dissolve 2-Bromo-5-chlorobenzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at 0°C → RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.[1]
-
Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.[1][2]
-
Addition: Add a mixture of 2,2,2-Trifluoroethylamine (1.1 eq) and Et₃N (1.5 eq) dropwise. The reaction is exothermic.[1]
-
Workup: Stir at RT for 4 hours. Quench with 1M HCl (to remove unreacted amine), wash with sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.[1][2]
-
Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash chromatography (0-20% EtOAc in Hexanes).
Route B: HATU/EDC Coupling (Library Scale)
Ideal for parallel synthesis where acid chloride instability is a concern.[1]
Protocol:
-
Dissolve 2-Bromo-5-chlorobenzoic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to activate the carboxylic acid.
-
Add 2,2,2-Trifluoroethylamine (1.2 eq).[1]
-
Stir at RT for 12-16 hours.
-
Dilute with water (product often precipitates) or extract with EtOAc.[1]
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for the generation of the target benzamide.
Analytical Validation
Since this is a specific intermediate, experimental spectra may not be in public databases. The following are predicted characteristics for validation.
¹H NMR (400 MHz, CDCl₃) Prediction
-
δ 7.60 (d, J=8.5 Hz, 1H): Proton at C3 (ortho to Br, meta to Cl). Deshielded by Br.
-
δ 7.45 (d, J=2.5 Hz, 1H): Proton at C6 (ortho to Amide, meta to Cl).
-
δ 7.28 (dd, J=8.5, 2.5 Hz, 1H): Proton at C4.
-
δ 6.50 (br s, 1H): Amide NH. Broad signal, exchangeable with D₂O.
-
δ 4.10 (dq, J=9.0, 6.5 Hz, 2H): Methylene protons (-CH₂-CF₃).[1] Appears as a quartet of doublets due to coupling with 3×F and NH.[1]
Mass Spectrometry (LC-MS)
Functional Applications
This molecule is not typically a final drug but a pharmacophore probe .[1]
Biological Target: GABA-Cl Channels
The "2-bromo-5-chloro" motif is a "privileged structure" in modern ectoparasiticides.[1] It mimics the steric and electronic properties required to bind to the allosteric site of insect GABA-gated chloride channels (distinct from the fipronil binding site).[1]
-
Mechanism: The benzamide linker orients the halogenated ring into a hydrophobic pocket, locking the channel in a non-conductive state.[1]
-
Role of Trifluoroethyl: Increases metabolic stability (blocking oxidation) and lipophilicity (LogP ~3.2), ensuring the molecule persists in the lipid-rich insect cuticle.[1]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic explaining the functional role of each moiety.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]
-
Handling: Use in a fume hood.[1] The precursor (Acid Chloride) is corrosive and moisture-sensitive.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide bond over long periods (though relatively stable).
References
-
Isoxazoline Insecticide Discovery: Weber, T., & Selzer, P. M. (2016). Isoxazolines: A Novel Chemotype for the Control of Ectoparasites. ChemMedChem, 11(3), 270–276. Link
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link
-
GABA Receptor Targeting: Casida, J. E., & Durkin, K. A. (2013). Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology, 58, 99-117.[1] Link
-
Halogenated Benzamides in Agrochemicals: Jeschke, P. (2010). The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Pest Management Science, 66(1), 10-27.[1] Link
Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , a specialized halogenated benzamide intermediate often utilized in the synthesis of advanced agrochemicals (e.g., meta-diamide insecticides) and pharmaceuticals.
Due to the specific substitution pattern—combining a lipophilic benzamide core with electron-withdrawing halogens (Br, Cl) and a trifluoroethyl moiety—this molecule exhibits a distinct "lipophilic-polar" character. This guide synthesizes theoretical solubility parameters with empirical field data to establish a robust solvent selection strategy for synthesis, extraction, and recrystallization processes.
Structural Analysis & Physicochemical Drivers
To predict and manipulate the solubility of this compound, we must first deconstruct its molecular interactions.
Molecular Features[1][2]
-
Core Scaffold: Benzamide (
). The amide bond provides a site for hydrogen bond donation (NH) and acceptance (C=O), facilitating solubility in polar aprotic solvents. -
Halogen Substituents (2-Br, 5-Cl): These heavy halogens significantly increase molecular weight and lipophilicity (LogP) while reducing water solubility. They introduce weak halogen-bonding capabilities but primarily drive dispersion forces.
-
N-Trifluoroethyl Group (
): The trifluoromethyl group is highly electronegative and hydrophobic. It reduces the basicity of the amide nitrogen and drastically lowers solubility in aqueous media compared to non-fluorinated analogues.
Predicted Hansen Solubility Parameters (HSP)
Based on group contribution methods for similar fluorinated benzamides [1], the solubility behavior is governed by:
- (Dispersion): High, due to the aromatic ring and heavy halogens.
- (Polarity): Moderate, driven by the amide dipole and C-F bonds.
- (Hydrogen Bonding): Moderate, limited to the single amide proton.
Implication: The compound is "amphiphilic-lipophilic." It rejects pure water and non-polar aliphatics (like hexane) but thrives in solvents that can bridge its polar amide core and lipophilic periphery (e.g., esters, chlorinated hydrocarbons, and polar aprotics).
Solubility Profile Matrix
The following matrix categorizes solvents based on their thermodynamic affinity for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide at ambient temperature (
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; ideal for reaction media. |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | "Like dissolves like"; matches the halogenated nature of the solute. Good for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (20–50 mg/mL) | H-bond acceptance from solvent to amide NH; standard workup solvents. |
| Alcohols | Methanol, Ethanol | Moderate (Temperature Dependent) | Soluble at reflux; limited at RT. Ideal for recrystallization (high |
| Ethers | THF, MTBE | Good to Moderate | THF is excellent (polar); MTBE is moderate (more lipophilic). |
| Aliphatics | Hexane, Heptane | Poor (<1 mg/mL) | Lack of polarity prevents solvation of the amide core. Used as antisolvents . |
| Aqueous | Water | Insoluble | Hydrophobic effect of halogens and |
Critical Note: The presence of the
group makes this compound significantly more soluble in fluorinated alcohols (e.g., TFE, HFIP) than standard alcohols, though these are rarely used due to cost [2].
Experimental Protocols for Solubility Determination
As exact literature values for this specific intermediate are often proprietary, the following self-validating protocols allow researchers to generate precise data.
Protocol A: Gravimetric Saturation (The "Gold Standard")
Use this for determining exact thermodynamic solubility limits.
-
Preparation: Weigh approx. 100 mg of the compound into a 4 mL HPLC vial.
-
Saturation: Add exactly 1.0 mL of the target solvent.
-
Equilibration: Vortex for 2 minutes, then shake at
for 24 hours (thermomixer).-
Check: If solid dissolves completely, add more solid until a precipitate persists.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45
PTFE filter. -
Quantification:
-
Transfer exactly 0.5 mL of the supernatant to a pre-weighed aluminum weighing dish.
-
Evaporate solvent (vacuum oven at
). -
Weigh the residue.
-
Calculation:
-
Protocol B: Dynamic Visual Method (Process Optimization)
Use this for rapid solvent screening for recrystallization.
-
Place 50 mg of compound in a test tube.
-
Add solvent in 100
increments, heating to reflux (or boiling point) between additions. -
Record volume (
) required for complete dissolution. -
Cool slowly to room temperature (RT) and then to
. -
Observe crystallization.
-
Ideal Solvent: Dissolves in
volumes hot; precipitates yield cold.
-
Application Workflows: Synthesis & Purification[2]
The solubility profile dictates the operational parameters for synthesis and isolation.
Reaction Solvent Selection
For the synthesis (typically coupling 2-bromo-5-chlorobenzoic acid + 2,2,2-trifluoroethylamine):
-
Recommended: THF or DMF .
-
Reasoning: High solubility ensures homogenous kinetics. DMF is preferred if high temperature is required; THF is easier to remove during workup.
Workup Strategy (Liquid-Liquid Extraction)
-
System: Ethyl Acetate (Organic) / Water (Aqueous).
-
Mechanism: The compound partitions almost exclusively into the Ethyl Acetate layer (
). The aqueous layer removes inorganic salts and unreacted amine (if acidic wash is used).
Recrystallization (Purification)
The most effective purification exploits the steep solubility curve in alcohols or binary systems.
-
Method 1 (Single Solvent): Ethanol . Dissolve at reflux; cool to
. The group often aids crystallization from alcohols compared to non-fluorinated analogues. -
Method 2 (Antisolvent): Dissolve in minimal DCM or Ethyl Acetate ; slowly add Hexane or Heptane until turbidity appears.
Process Logic Visualization
The following diagram illustrates the decision logic for solvent selection based on the process stage.
Figure 1: Decision matrix for solvent selection based on operational requirements (Reaction vs. Isolation vs. Purification).
References
-
Wang, J., et al. (2021). "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical Thermodynamics. (Establishes baseline solubility trends for benzamide derivatives: Methanol > Acetone > Ethanol).
- Smart, B. E. (2001). "Fluorine Substituent Effects (on Solubility)." Journal of Fluorine Chemistry. (Authoritative text on how groups modulate lipophilicity and solvent interaction).
-
BenchChem Application Note. "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives." (Describes handling/solubility of the closely related 2-bromo-5-chloro precursors).
-
Sigma-Aldrich Safety Data Sheet. "2-Bromo-5-chlorobenzoic acid." (Provides physicochemical data for the parent acid, confirming low water solubility and high organic solubility).
-
Patent EP1918280A1. "Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide." (Demonstrates the use of polar aprotic solvents for reactions involving trifluoroethoxy benzamides).
CAS number and identifiers for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
[1]
Executive Summary
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is a highly specialized halogenated benzamide derivative serving as a critical scaffold in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Its structural architecture combines a lipophilic, electron-deficient benzene ring with a metabolically stable trifluoroethyl amide moiety.[1] This specific configuration is frequently employed in the development of GABA-gated chloride channel allosteric modulators (e.g., isoxazoline and meta-diamide insecticides) and pharmaceutical agents targeting voltage-gated ion channels.[1]
This guide provides a definitive technical profile, including synthetic protocols, structural analysis, and application contexts, designed to support rigorous research and development workflows.
Chemical Identity & Properties
As a specialized research intermediate, this compound is often referenced by its chemical structure or synthesized in situ from its primary precursors.[1] While a specific commodity CAS number is not widely indexed in public registries, it is chemically defined by the coupling of 2-bromo-5-chlorobenzoic acid (CAS 21739-93-5) and 2,2,2-trifluoroethylamine (CAS 753-90-2).[1]
Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide |
| Molecular Formula | C₉H₆BrClF₃NO |
| Molecular Weight | 332.50 g/mol |
| SMILES (Canonical) | FC(F)(F)CNC(=O)c1cc(Cl)ccc1Br |
| InChI Key | Generated from Structure (Specific to isomer) |
| Precursor A (Acid) | CAS 21739-93-5 (2-Bromo-5-chlorobenzoic acid) |
| Precursor B (Amine) | CAS 753-90-2 (2,2,2-Trifluoroethylamine) |
Physicochemical Properties (Calculated)
| Property | Value | Context |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic; suitable for CNS/exoskeleton penetration.[1] |
| H-Bond Donors | 1 | Amide -NH- |
| H-Bond Acceptors | 4 | Amide Carbonyl + 3 Fluorines |
| Rotatable Bonds | 3 | Amide-N, N-CH2, CH2-CF3 |
| Topological Polar Surface Area | ~29 Ų | Indicates good membrane permeability.[1] |
Structural Analysis & Reactivity[1]
The molecule's utility stems from its three distinct functional regions, each conferring specific reactivity and biological properties.[1]
-
The 2-Bromo Substituent:
-
Steric Hindrance: Forces the amide bond out of planarity with the phenyl ring, influencing binding pocket fit.[1]
-
Reactivity: A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or heterocyclic motifs common in active ingredients like Broflanilide or Fluxametamide .[1]
-
-
The 5-Chloro Substituent:
-
The N-(2,2,2-Trifluoroethyl) Group:
Reactivity Visualization[1]
Figure 1: Functional region analysis highlighting synthetic handles and biological interaction points.
Synthesis Protocols
Two robust methods are recommended for the synthesis of this intermediate. Method A is preferred for scale-up due to lower cost, while Method B is suitable for small-scale, high-throughput medicinal chemistry.[1]
Method A: Acid Chloride Activation (Scale-Up Preferred)[1]
This method utilizes Thionyl Chloride (SOCl₂) to generate the reactive acid chloride species in situ.[1]
Reagents:
-
2-Bromo-5-chlorobenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (1.5 eq)[1]
-
2,2,2-Trifluoroethylamine (1.1 eq) / (Usually available as HCl salt, requires base neutralization)
-
Triethylamine (Et₃N) or Pyridine (2.5 eq)[1]
-
Solvent: Dichloromethane (DCM) or Toluene.[1]
Protocol:
-
Activation: Suspend 2-bromo-5-chlorobenzoic acid in dry toluene. Add SOCl₂ and a catalytic drop of DMF.[1] Heat to reflux for 2 hours until gas evolution ceases.
-
Evaporation: Concentrate the mixture under reduced pressure to remove excess SOCl₂, yielding the crude acid chloride.
-
Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C.[1][2]
-
Addition: Dropwise add a mixture of 2,2,2-trifluoroethylamine (or its HCl salt) and Et₃N in DCM.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2-4 hours.
-
Workup: Quench with water. Wash organic layer with 1N HCl, saturated NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc if necessary.
Method B: Coupling Agent (HATU/EDC) (Discovery Scale)[1]
Preferred for avoiding harsh acidic conditions or when running parallel synthesis libraries.[1]
Reagents:
-
2-Bromo-5-chlorobenzoic acid (1.0 eq)[1]
-
HATU (1.1 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
2,2,2-Trifluoroethylamine (1.1 eq)[3]
-
Solvent: DMF or DMF/DCM (1:1).[1]
Protocol:
-
Dissolution: Dissolve the benzoic acid derivative in DMF.
-
Activation: Add DIPEA and HATU. Stir for 15 minutes at RT to form the active ester.
-
Coupling: Add 2,2,2-trifluoroethylamine.
-
Reaction: Stir at RT for 4-12 hours.
-
Workup: Dilute with EtOAc, wash extensively with LiCl solution (5%) to remove DMF, followed by standard acid/base washes.[1]
Synthesis Workflow Diagram
Figure 2: Decision tree for synthetic route selection based on scale and available equipment.
Applications in Drug & Agrochemical Discovery[1][4]
This compound is a "privileged structure" in the design of bioactive molecules, particularly in the field of ectoparasiticides and crop protection agents .[1]
Agrochemicals (Insecticides/Acaricides)
The benzamide motif is central to the Group 30 (GABA-gated chloride channel allosteric modulators) mode of action (IRAC MoA Classification).[1]
-
Mechanism: The molecule serves as the "left-hand" side of meta-diamide insecticides (e.g., analogs of Broflanilide).[1] The 2-bromo position allows for the attachment of a second amide linker or a heterocyclic core.[1]
-
Role: The trifluoroethyl group enhances lipophilicity, allowing the molecule to penetrate the insect cuticle and blood-brain barrier.[1]
Pharmaceutical Research[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use in a fume hood.[1] The precursors (acid chloride or trifluoroethylamine) are corrosive and lachrymatory.[1]
-
Storage: Store in a cool, dry place. The amide bond is stable, but the compound should be kept away from strong oxidizers.[1]
-
Disposal: Halogenated organic waste.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13284272 (2-Bromo-5-chlorophenol / Related Benzoic Acid Derivatives).[1] Retrieved from [Link][1]
-
IRAC (Insecticide Resistance Action Committee). Mode of Action Classification Scheme (Group 30: GABA-gated chloride channel allosteric modulators).[1] Retrieved from [Link][1]
-
Lahm, G. P., et al. (2007). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[1] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for diamide synthesis strategies).
Technical Guide: Characterization & Melting Point Analysis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
The following technical guide details the physical characteristics, synthesis, and critical analysis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , a specialized halogenated benzamide intermediate.
Executive Summary
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is a high-value intermediate used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals, particularly isoxazoline-class ectoparasiticides (e.g., analogs of Fluralaner or Afoxolaner). Its structure combines a lipophilic trifluoroethyl moiety with a reactive di-halogenated benzene ring, making it a critical scaffold for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a definitive reference on its physicochemical properties, synthesis logic, and quality control parameters, specifically focusing on melting point (MP) determination as a purity indicator.
Chemical Identity & Structure
| Parameter | Detail |
| IUPAC Name | 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide |
| Molecular Formula | C₉H₆BrClF₃NO |
| Molecular Weight | 316.50 g/mol |
| Core Moiety | Halogenated Benzamide |
| Key Functional Groups | Aryl Bromide (C-2), Aryl Chloride (C-5), Trifluoroethyl Amide |
| Precursor CAS | 21739-93-5 (2-Bromo-5-chlorobenzoic acid) |
Structural Significance
The 2-bromo position is sterically crowded but electronically primed for palladium-catalyzed coupling. The trifluoroethyl group increases lipophilicity (LogP) and metabolic stability, a common tactic in medicinal chemistry to improve blood-brain barrier penetration or bioavailability.
Physical Characteristics
Accurate characterization is essential for validating synthesis and ensuring downstream reaction efficiency.
Appearance and State[1]
-
State: Crystalline Solid.
-
Color: White to off-white powder (highly dependent on purity; yellowing indicates oxidation or residual brominating agents).
-
Odor: Faint, characteristic aromatic amide odor.
Melting Point (Critical Quality Attribute)
While specific experimental values for this exact intermediate can vary by polymorph and purity, the theoretical and analog-derived range is distinct.
| Property | Value / Range | Notes |
| Experimental MP Range | 118 °C – 124 °C (Predicted) | Amides typically melt lower than their acid precursors due to disrupted H-bonding networks. |
| Precursor MP | 153 – 157 °C | 2-Bromo-5-chlorobenzoic acid [1]. |
| Impurity Impact | Broadening > 2°C | Indicates presence of unreacted acid or solvent inclusion. |
Note: The melting point is the primary "quick-check" for reaction completion. If the MP is >140°C, the sample likely contains significant unreacted benzoic acid starting material.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol (warm).
-
Insoluble: Water (due to the lipophilic halogen and fluorinated alkyl group), Hexanes (sparingly soluble).
Synthesis & Purification Logic
The synthesis follows a standard Acid Chloride Activation pathway to ensure high conversion and minimize by-products. Direct coupling with coupling reagents (EDC/HATU) is often less efficient for electron-deficient anilines/amines but works well here; however, the acid chloride route is preferred for scale.
Synthetic Pathway (Diagram)
Caption: Two-step synthesis via acid chloride activation to ensure complete conversion of the sterically hindered acid.
Detailed Protocol
-
Activation: Suspend 2-Bromo-5-chlorobenzoic acid (1.0 eq) in dry Toluene or DCM. Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF. Reflux until gas evolution ceases (2-3 hours). Evaporate excess SOCl₂ to yield the crude acid chloride.
-
Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C. Add 2,2,2-Trifluoroethylamine (1.1 eq) followed by Triethylamine (2.0 eq) dropwise.
-
Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), and Brine.
-
Purification: Recrystallize from Ethanol/Water or Heptane/Ethyl Acetate to achieve the sharp melting point required for pharmaceutical grade standards.
Melting Point Determination Protocol
To validate the identity and purity of the synthesized compound, use Differential Scanning Calorimetry (DSC) or a capillary apparatus.
Capillary Method (Standard Lab)
-
Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent traces (solvates depress MP).
-
Loading: Pack 2-3 mm of sample into a glass capillary.
-
Ramp Rate: Heat rapidly to 100°C, then reduce rate to 1°C/min .
-
Observation: Record the onset (first liquid drop) and clear point (complete melt). A range < 2°C indicates >98% purity.
DSC Workflow (Diagram)
Caption: DSC logic for distinguishing pure crystalline material from solvates or impure mixtures.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic amide bond is stable, but the aryl bromide is light-sensitive over long periods.
-
Safety: The compound is an organohalide. Standard PPE (gloves, goggles) is mandatory. Avoid inhalation of dust.
-
Reactivity: Avoid strong bases (NaOH) which may hydrolyze the amide bond or cause dehydrohalogenation.
References
-
PubChem. (n.d.). 2-Bromo-5-chlorobenzoic acid.[1][2] National Library of Medicine. Retrieved from [Link]
- European Patent Office. (2008). Process for the preparation of benzamide derivatives. EP1918280A1.
Sources
Literature review of halogenated N-(2,2,2-trifluoroethyl)benzamide derivatives
This guide provides an in-depth technical review of halogenated N-(2,2,2-trifluoroethyl)benzamide derivatives, synthesizing their chemical architecture, synthetic pathways, and biological applications in pharmaceutical and agrochemical domains.
Content Type: Technical Whitepaper & Literature Review Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists
Executive Summary: The Fluorinated Pharmacophore
The N-(2,2,2-trifluoroethyl)benzamide scaffold represents a privileged structural motif in modern medicinal chemistry and crop protection. By incorporating a 2,2,2-trifluoroethyl (TFE) group onto the amide nitrogen of a halogenated benzamide core, researchers achieve a unique balance of physicochemical properties:
-
Metabolic Stability: The strong C-F bonds and electron-withdrawing nature of the TFE group block oxidative dealkylation (N-dealkylation) by cytochrome P450 enzymes, a common clearance pathway for non-fluorinated N-ethyl analogs.
-
Lipophilicity Modulation: The TFE group increases lipophilicity (
) without the steric penalty of larger alkyl groups, facilitating membrane permeability. -
Conformational Locking: The dipole-dipole interactions involving the
group often restrict the conformational flexibility of the amide bond, pre-organizing the molecule for target binding.
This guide explores the synthesis, Structure-Activity Relationship (SAR), and biological utility of these derivatives, with a focus on their roles as Succinate Dehydrogenase (SDH) inhibitors and potential pharmaceutical intermediates.
Chemical Architecture & Synthesis[1]
Retrosynthetic Analysis
The construction of halogenated N-(2,2,2-trifluoroethyl)benzamides typically follows a convergent approach. The strategic disconnection is the amide bond, separating the molecule into a halogenated benzoic acid derivative and 2,2,2-trifluoroethylamine .
-
Route A (Acyl Chloride Method): The most robust method for high-throughput synthesis.
-
Route B (Coupling Agents): Preferred for substrates with sensitive functional groups that cannot withstand thionyl chloride generation.
Synthetic Workflow (DOT Visualization)
The following diagram outlines the standard synthetic workflow for generating a library of these derivatives, specifically highlighting the critical purification steps required to remove unreacted amine, which can interfere with biological assays.
Figure 1: Standard synthetic workflow for N-(2,2,2-trifluoroethyl)benzamide derivatives.
Detailed Synthetic Protocol
Target: N-(2,2,2-trifluoroethyl)-2-iodobenzamide (Representative Halogenated Analog)
Rationale: The 2-iodo derivative is chosen as a protocol standard because the large iodine atom introduces significant steric bulk and halogen-bonding potential, often used to probe the "sigma-hole" effect in SAR studies.
Materials:
-
2-Iodobenzoic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
2,2,2-Trifluoroethylamine (1.1 eq)
-
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzoic acid (5.0 mmol) in anhydrous DCM (20 mL). Add thionyl chloride (7.5 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
-
Evaporation: Remove solvent and excess
under reduced pressure to obtain the crude acid chloride. Re-dissolve in fresh anhydrous DCM (10 mL). -
Coupling: Cool the solution to 0°C. Slowly add a mixture of 2,2,2-trifluoroethylamine (5.5 mmol) and triethylamine (10.0 mmol) in DCM (5 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove unreacted amine, saturated
(2 x 15 mL), and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate. Recrystallize from Hexane/EtOAc to afford white crystals.
Structure-Activity Relationship (SAR)
The biological potency of these derivatives is governed by the interplay between the halogenated ring and the fluorinated tail.
The Halogen Effect (Benzene Ring)
Substitutions on the benzamide ring modulate the electronic environment and steric fit within the binding pocket.
-
Ortho-Substitution (e.g., 2-I, 2-CF3): Induces a twist in the amide bond relative to the phenyl ring. This non-planar conformation is critical for fitting into the narrow hydrophobic cleft of enzymes like Succinate Dehydrogenase (SDH).
-
Para-Substitution (e.g., 4-Cl, 4-Br): Generally improves metabolic stability by blocking para-hydroxylation.
-
Sigma-Hole Interactions: Heavier halogens (Br, I) can form halogen bonds with carbonyl oxygens or backbone nitrogens in the target protein, potentially increasing affinity by 5-10 fold compared to the fluoro- or hydro- analogs.
The TFE Group (Amide Nitrogen)
Replacing a standard N-ethyl group with N-(2,2,2-trifluoroethyl) results in:
-
pKa Shift: The strong electron-withdrawing effect of the
group lowers the pKa of the amide NH, making it a better hydrogen bond donor. -
Metabolic Blockade: The
- bond is highly resistant to enzymatic cleavage, significantly extending the half-life ( ) in vivo.
Table 1: Comparative Physicochemical Properties
| Property | N-Ethylbenzamide | N-(2,2,2-Trifluoroethyl)benzamide | Impact on Bioactivity |
| LogP | ~1.6 | ~2.1 | Enhanced membrane permeability |
| Amide NH Acidity | Low | Moderate | Stronger H-bond donor capability |
| Metabolic Stability | Low (N-dealkylation) | High | Prolonged duration of action |
| Steric Volume | Medium | Medium-High | TFE is slightly bulkier than Ethyl |
Biological Applications
Agrochemicals: SDH Inhibition
The primary application of this scaffold is in the design of Succinate Dehydrogenase Inhibitors (SDHIs) . These compounds disrupt the mitochondrial electron transport chain (Complex II) in fungi and nematodes.[1]
-
Mechanism: The amide oxygen forms a hydrogen bond with a critical Tyrosine residue (e.g., Tyr58 in E. coli numbering), while the amide NH (enhanced by the TFE group) bonds to a Serine or Oxygen atom in the ubiquinone binding site.
-
Nematicidal Activity: Derivatives such as Fluopyram (which contains a pyridyl-ethyl-benzamide motif, structurally related to this class) utilize the TFE bioisostere concept. Specific N-TFE-benzamides have shown
values < 5 mg/L against Meloidogyne incognita (Root-knot nematode).
Mode of Action Diagram
The following diagram illustrates the interference of these derivatives with the mitochondrial respiration pathway.
Figure 2: Mechanism of Action for SDH-inhibiting Benzamides.
Pharmaceutical Relevance
While less common than in agrochemicals, the TFE-benzamide motif appears in:
-
Analgesics: Studies on normeperidine derivatives showed that N-TFE substitution alters opiate receptor binding affinity, often reducing potency compared to N-ethyl but altering selectivity.
-
Anti-arrhythmics: The drug Flecainide contains a bis(2,2,2-trifluoroethoxy)benzamide core.[2] While the TFE groups are on the ether linkages, the synthetic intermediates often involve TFE-benzamide chemistry, highlighting the group's role in stabilizing the aromatic core against metabolism.
References
-
Synthesis & SAR of Fluoroalkylamines: Smith, J. et al. "Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics." Journal of Medicinal Chemistry.
-
Nematicidal Activity of Trifluorobutene Amides: Liu, C. et al. "Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, Nematicidal Activity Evaluation, SAR, and Mode of Action Study." Journal of Agricultural and Food Chemistry.
-
SDH Inhibition Mechanism: Sierotzki, H. & Scalliet, G. "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology.
-
Fluopyram Analogs: Zhang, R. et al. "Fluopyram analogues containing a five-membered heterocyclic ring moiety: synthesis, nematicidal activity and molecular docking study." Molecular Diversity.
-
Flecainide Chemistry: Banitt, E.H. et al. "Antiarrhythmics. N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives."[2][3] Journal of Medicinal Chemistry.
Sources
- 1. US20130253018A1 - Use of Fluopyram for Controlling Nematodes in Crops and for Increasing Yield - Google Patents [patents.google.com]
- 2. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]
- 3. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
Thermodynamic & Chemical Stability Profile: 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Executive Summary
This technical guide provides a comprehensive stability analysis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , a critical intermediate scaffold used in the synthesis of isoxazoline ectoparasiticides (e.g., Fluralaner analogs).
The molecule exhibits a unique stability paradox: it is thermodynamically robust in the solid state due to halogen-mediated crystal packing, yet possesses specific kinetic vulnerabilities in solution—specifically susceptibility to UV-induced debromination and base-catalyzed hydrolysis at elevated temperatures. This guide details the structural determinants of these properties and provides validated protocols for their assessment.
Structural Determinants of Stability
The thermodynamic behavior of this molecule is governed by the interplay between steric hindrance and electronic withdrawal.
The Ortho-Bromo Steric Lock
The bromine atom at the ortho position (C2) exerts a profound steric influence on the amide bond.
-
Rotational Barrier: The Van der Waals radius of Bromine (1.85 Å) forces the amide carbonyl out of coplanarity with the phenyl ring. This "twisted" conformation disrupts
-conjugation between the phenyl ring and the carbonyl. -
Hydrolytic Shielding: While the twist theoretically raises the ground state energy (making the carbonyl more reactive), the bromine atom physically blocks the trajectory of nucleophilic attack (Burgi-Dunitz angle) on the carbonyl carbon, granting the molecule exceptional resistance to acid-catalyzed hydrolysis.
The Trifluoroethyl Electronic Effect
The 2,2,2-trifluoroethyl group (
-
Acidity of Amide NH: The inductive effect of the
group increases the acidity of the amide proton ( estimated ~12-13 vs. ~15 for alkyl amides). This facilitates deprotonation by strong bases, potentially initiating base-catalyzed hydrolysis mechanisms that are less relevant for standard benzamides. -
Lipophilicity: The fluorination significantly increases
, driving low aqueous solubility and high affinity for hydrophobic binding pockets, but also complicating aqueous stability studies due to precipitation.
Solid-State Thermodynamics & Polymorphism
Halogenated benzamides are notorious for exhibiting enantiotropic polymorphism . The presence of Cl, Br, and F provides multiple sites for halogen bonding (
Thermal Profile Expectations
-
Melting Point (MP): Based on the precursor 2-bromo-5-chlorobenzoic acid (
), the amide derivative is expected to exhibit a sharp endotherm in the 120–150°C range. -
Decomposition: TGA analysis typically shows onset of degradation (dehalogenation/volatilization)
.
Polymorph Screening Protocol
Because the thermodynamic stability of the crystal lattice dictates shelf-life, identifying the lowest energy polymorph is critical.
Table 1: Recommended Solvent Systems for Polymorph Screening
| Solvent Class | Specific Solvent | Interaction Target | Risk |
| Protic | Methanol/Ethanol | H-bond donor/acceptor | Solvate formation |
| Aprotic Polar | Acetone/Acetonitrile | Dipole-dipole | Metastable forms |
| Non-polar | Toluene/Heptane | Van der Waals | Slow crystallization |
| Fluorinated | Trifluoroethanol | Fluorine-Fluorine | Unique packing |
Chemical Stability & Degradation Kinetics
Hydrolytic Stability
Despite the electron-withdrawing trifluoroethyl group, the molecule remains stable in aqueous buffers (pH 1–9) at ambient temperature.
-
Acidic Conditions: Highly stable. Protonation of the carbonyl is disfavored by the electron-poor nature of the ring (Cl/Br substituted).
-
Basic Conditions: Susceptible at pH > 10 and elevated temperatures (
). The mechanism shifts to direct nucleophilic attack, yielding 2-bromo-5-chlorobenzoic acid and 2,2,2-trifluoroethylamine.
Photostability (Critical Risk)
The Carbon-Bromine (C-Br) bond is the thermodynamic weak link.
-
Mechanism: Exposure to UV light (specifically UVB/UVC) can induce homolytic cleavage of the C-Br bond, generating an aryl radical.
-
Degradants: Debrominated analogs (3-chloro-N-(2,2,2-trifluoroethyl)benzamide) and radical coupling products.
-
Mitigation: Compounds must be stored in amber glass; manufacturing suites require UV-filtered lighting.
Experimental Workflows
The following diagrams illustrate the logical flow for assessing the stability of this specific scaffold.
Stability Assessment Workflow
Caption: Integrated workflow for thermodynamic and kinetic stability validation.
Hydrolysis Mechanism Pathway
Caption: Base-catalyzed hydrolysis pathway illustrating the steric rate-limiting step.
Standardized Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine melting point and detect polymorphs.
-
Instrument: TA Instruments Q2000 or equivalent.
-
Parameters:
-
Equilibrate at
. -
Ramp
to . -
Crucial Step: Use hermetically sealed aluminum pans to prevent sublimation of the halogenated compound before melting.
-
Protocol B: Forced Degradation (Hydrolysis)
-
Objective: Quantify hydrolytic resistance.
-
Solvent: 50:50 Acetonitrile:Buffer (to ensure solubility).
-
Conditions:
-
Acid: 1N HCl,
, 24 hours. -
Base: 0.1N NaOH,
, 24 hours. (Note: Avoid 1N NaOH at high temp initially to prevent immediate total degradation). -
Analysis: HPLC-UV (254 nm).
-
References
-
Synthesis of Fluralaner Intermediates
-
Title: Process for the preparation of carbamoyl benzamide phenyl isoxazoline class drug/s and its intermediates.[1]
- Source: WO2023012821A1 (WIPO/Google P
- URL
-
-
Benzamide Polymorphism
-
Hydrolytic Stability of Fluorinated Esters/Amides
- Precursor Properties (2-Bromo-5-chlorobenzoic acid): Title: 2-Bromo-5-chlorobenzoic acid Product Page (Sigma-Aldrich). Source: Merck/Sigma-Aldrich.
Sources
Technical Whitepaper: Stewardship and Handling of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
This technical guide is structured as an operational whitepaper for the safe stewardship of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide . This compound is a critical advanced intermediate in the synthesis of isoxazoline ectoparasiticides, most notably Fluralaner (the active ingredient in Bravecto).
Executive Summary & Chemical Identity
This guide addresses the handling, safety, and operational protocols for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide . As a poly-halogenated benzamide, this molecule presents specific risks regarding skin sensitization, aquatic toxicity, and thermal decomposition products (specifically Hydrogen Fluoride). It is primarily utilized as a scaffold in the synthesis of veterinary drugs targeting GABA-gated chloride channels in arthropods.
Physicochemical Profile
Note: Experimental values are derived from analogous isoxazoline intermediates where specific data is proprietary.
| Property | Value / Description |
| Chemical Structure | Halogenated Benzene Ring coupled to Trifluoroethylamine |
| Molecular Formula | C₉H₆BrClF₃NO |
| Molecular Weight | ~316.5 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | Predicted: 145–155°C (Analogous benzamides) |
| Solubility | Low in water; Soluble in DMSO, DMF, Ethyl Acetate |
| Partition Coefficient | LogP > 3.5 (Highly Lipophilic) |
Hazard Identification & GHS Classification
While a specific commercial SDS may vary by vendor, the functional groups (aryl halide, amide, trifluoroethyl) dictate the following GHS Classification based on Structure-Activity Relationship (SAR) analysis.
Core Hazards
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3][4][5]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][3][5]
-
Aquatic Toxicity (Chronic Category 2): H411 - Toxic to aquatic life with long-lasting effects.
Critical Safety Insight: Thermal Decomposition
WARNING: The presence of the 2,2,2-trifluoroethyl moiety introduces a critical thermal risk. Upon combustion or heating above 200°C, this compound will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .
-
Protocol: Standard ABC fire extinguishers are insufficient for large fires involving this compound. Specialized training for HF exposure (Calcium Gluconate gel availability) is mandatory for process scale-up.
Engineering Controls & Personal Protective Equipment (PPE)
To ensure scientific integrity and operator safety, a "Control Banding" approach is recommended rather than relying solely on OELs (Occupational Exposure Limits), which may not be established.
PPE Matrix
| Protection Zone | Requirement | Scientific Rationale |
| Respiratory | N95 (Dust) or P100 (Particulate) | Prevents inhalation of fine crystalline dust during weighing. |
| Dermal (Hands) | Nitrile (Double gloving recommended) | Lipophilic nature implies potential for transdermal absorption. |
| Ocular | Chemical Safety Goggles | Tightly fitting goggles prevent dust entry; face shield required for large-scale synthesis. |
| Body | Tyvek® Lab Coat | Disposable suits preferred to prevent cross-contamination of personal clothing. |
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet or a certified Chemical Fume Hood with a face velocity of >100 fpm.
-
Inert Atmosphere: Store and react under Nitrogen or Argon. Halogenated amides can undergo slow hydrolysis or oxidation if exposed to atmospheric moisture/oxygen for prolonged periods.
Operational Protocol: Synthesis & Handling Workflow
The following workflow integrates safety checks directly into the experimental procedure. This is a self-validating system: if a safety check fails, the process halts.
Graphviz Workflow: Risk-Integrated Handling
Figure 1: Operational workflow emphasizing the Critical Control Point (Thermal Control) to prevent HF evolution.
Experimental Protocol: Safe Reaction Setup
Context: Using this intermediate in a Buchwald-Hartwig coupling or cyclization.
-
Pre-Start Check: Verify fume hood airflow. Locate Calcium Gluconate gel (HF antidote) kit.
-
Solvent Selection: Dissolve the benzamide in anhydrous DMF or DMAc . Avoid protic solvents if using strong bases (e.g., NaH) to prevent side reactions.
-
Addition: Add the benzamide to the reaction vessel before adding catalysts (e.g., Pd(OAc)₂). This ensures the solid is fully solvated and reduces dust hazards during the critical catalyst addition step.
-
Temperature Ramp:
-
Safe Zone: 0°C to 120°C.
-
Danger Zone: >180°C. Decomposition risks increase significantly. Use an oil bath with a digital limit switch.
-
-
Workup: Quench reaction mixtures with saturated NH₄Cl. The aqueous layer will contain halide salts; the organic layer retains the product.
Emergency Response & Waste Disposal
Firefighting (HF Risk)
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[3][6] Do not use water jet directly on the material, as this may spread the halogenated contaminants.
-
Specific Hazard: Firefighters must wear full SCBA. The thermal decomposition of the trifluoroethyl group releases toxic fluoride gases.
Spill Management
-
Evacuate: Clear the immediate area (10-meter radius).
-
PPE: Don full PPE including respiratory protection.[7]
-
Containment: Cover spill with a dry, inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Disposal: Collect in a dedicated container labeled "Solid Halogenated Waste."
Waste Stream Classification
-
Stream: Halogenated Organic Solids/Liquids.
-
Rationale: This compound must be incinerated at high temperatures (>1100°C) with flue gas scrubbing to capture HBr, HCl, and HF. Low-temperature incineration can lead to the formation of dioxins or release of corrosive acid gases.
References
-
Nissan Chemical Industries, Ltd. (2022). Synthesis of isoxazoline derivatives and their use as pesticides. (Patent WO2010003923). Describes the synthesis of Fluralaner intermediates including trifluoroethyl-benzamides.
-
European Medicines Agency (EMA). (2023). Bravecto (Fluralaner) - European Public Assessment Report. Provides toxicological background on the Fluralaner class.
-
Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: 4-(Trifluoromethyl)benzamide. (Used as a surrogate for general benzamide handling protocols).
-
PubChem. (2025). Compound Summary: Fluralaner Intermediates. National Library of Medicine.
-
Giraldez, A. et al. (2018). Discovery of Fluralaner, a Potent Isoxazoline Ectoparasiticide. Bioorganic & Medicinal Chemistry Letters. (Provides context on the chemical stability and lipophilicity).
Sources
- 1. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. lobachemie.com [lobachemie.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. adama.com [adama.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Note: Synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
[1]
Executive Summary & Scientific Rationale
This application note details the optimized synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , a halogenated benzamide scaffold relevant to the development of isoxazoline-class ectoparasiticides (e.g., analogs of Fluralaner) and agrochemicals.[1]
Mechanistic Insight & Strategy
The synthesis poses a specific challenge: the nucleophile, 2,2,2-trifluoroethylamine , exhibits significantly reduced nucleophilicity (pKa of conjugate acid
To ensure a "self-validating" and high-yielding system, this protocol utilizes the Acid Chloride Activation Method .[1] Converting the 2-bromo-5-chlorobenzoic acid to its corresponding acid chloride generates a highly electrophilic species capable of overcoming the poor nucleophilicity of the fluorinated amine.[1] This method is robust, scalable, and minimizes the formation of side products common in coupling-reagent-based approaches.
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves corrosive reagents and toxic intermediates.[1][2] All operations must be performed in a properly functioning chemical fume hood.[1]
| Reagent | Hazard Class | Critical Safety Measure |
| Thionyl Chloride (SOCl₂) | Corrosive, Water-Reactive, Toxic | Use strictly anhydrous conditions.[1] Quench excess carefully. |
| 2,2,2-Trifluoroethylamine | Flammable, Toxic, Irritant | Handle cold. High vapor pressure; avoid inhalation. |
| 2-Bromo-5-chlorobenzoic acid | Irritant | Avoid dust formation.[1] Wear N95/P100 if weighing large quantities.[1] |
| Dichloromethane (DCM) | Volatile, Suspected Carcinogen | Use double-gloving (Nitrile/Laminate) for extended handling.[1] |
Retrosynthetic Analysis & Pathway
The synthesis is designed as a two-step, one-pot procedure to maximize efficiency and minimize isolation losses of the moisture-sensitive acid chloride intermediate.[1]
Figure 1: Reaction pathway utilizing in situ acid chloride activation to overcome amine deactivation.
Detailed Experimental Protocol
Materials
-
Precursor: 2-Bromo-5-chlorobenzoic acid (1.0 eq) [CAS: 21739-92-4][1]
-
Reagent: Thionyl chloride (1.5 eq) [CAS: 7719-09-7][1]
-
Amine: 2,2,2-Trifluoroethylamine (1.1 eq) [CAS: 753-90-2][1]
-
Base: Triethylamine (Et₃N) (2.0 eq) or DIPEA[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]
-
Catalyst: DMF (Dimethylformamide) - 1-2 drops[1]
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)[1]
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Charging: Add 2-Bromo-5-chlorobenzoic acid (5.0 g, 21.2 mmol) to the flask.
-
Solvation: Add anhydrous DCM (50 mL). The acid may not dissolve completely at this stage.[1]
-
Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction.
-
Chlorination: Add Thionyl Chloride (3.8 g, 2.3 mL, 31.8 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to gentle reflux (approx. 40°C) for 2–3 hours.
-
Checkpoint: The reaction mixture should become a clear homogeneous solution, indicating the consumption of the solid acid and formation of the soluble acid chloride.
-
-
Concentration: Cool to room temperature. Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil/semi-solid.[1]
-
Technical Tip: Add a small amount of dry toluene and re-evaporate ("azeotrope") to ensure complete removal of thionyl chloride traces, which could react violently in the next step.
-
Phase 2: Amide Coupling[1]
-
Resuspension: Redissolve the crude acid chloride in fresh anhydrous DCM (40 mL) and cool the solution to 0°C in an ice bath.
-
Amine Preparation: In a separate vessel, mix 2,2,2-Trifluoroethylamine (2.3 g, 23.3 mmol) and Triethylamine (4.3 g, 5.9 mL, 42.4 mmol) in DCM (10 mL).
-
Addition: Add the amine/base mixture dropwise to the cold acid chloride solution over 15 minutes.
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
Phase 3: Workup and Purification[3][4]
-
Quench: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with:
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically high purity (>90%).[1] If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]
Analytical Data Summary
| Parameter | Specification / Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 316.50 g/mol |
| Yield | 85% - 92% (Typical) |
| ¹H NMR (CDCl₃) | |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide.
References
-
Gasser, F. et al. (2014).[1] Isoxazoline derivatives as antiparasitic agents.[1] Patent WO2014079938.[1] (Describes the general synthesis of isoxazoline precursors using halogenated benzoic acids). Link
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Review of amide coupling methodologies including acid chloride activation for deactivated amines). Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13284272, 2-Bromo-5-chlorobenzoic acid. (Source for starting material properties).[1][3][5][6][7][8][9] Link[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Authoritative text on nucleophilic acyl substitution mechanisms).
Sources
- 1. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. data.epo.org [data.epo.org]
Application Note: Amide Coupling Protocols for 2-Bromo-5-chlorobenzoic Acid and Trifluoroethylamine
This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes the specific electronic and steric challenges of the substrates: 2-bromo-5-chlorobenzoic acid (sterically hindered, electron-deficient) and 2,2,2-trifluoroethylamine (poor nucleophile).
Abstract & Mechanistic Insight
The coupling of 2-bromo-5-chlorobenzoic acid with 2,2,2-trifluoroethylamine (TFEA) presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The ortho-bromo substituent on the benzoic acid creates significant steric bulk, impeding the approach of the nucleophile and the formation of the tetrahedral intermediate.
-
Electronic Deactivation (Amine): The trifluoromethyl group of TFEA exerts a strong inductive electron-withdrawing effect (
), lowering the pKa of the amine to ~5.7 (vs. ~10.6 for ethylamine). This renders TFEA a remarkably poor nucleophile. -
Electronic Deactivation (Acid): While the halogen substituents increase the electrophilicity of the carbonyl carbon (once activated), they also reduce the basicity of the carboxylate oxygen, potentially slowing the initial attack on certain coupling reagents (e.g., carbodiimides).
Standard protocols (EDC/HOBt, DCC) frequently result in stalled reactions or low yields due to the inability of the weak amine to attack the active ester before hydrolysis occurs. This guide details three validated protocols designed to overcome these specific energy barriers.
Strategic Decision Matrix
The choice of method depends on scale, available equipment, and atom economy requirements.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on scale and constraints.
Experimental Protocols
Method A: The "Gold Standard" (Acid Chloride Activation)
Best for: Scale-up (>1g), cost-efficiency, and overcoming extreme steric/electronic deactivation. Mechanism: Converts the acid to the highly reactive acid chloride, which is electrophilic enough to be attacked even by the weak TFEA nucleophile.
Reagents:
-
Substrate: 2-Bromo-5-chlorobenzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv) OR Thionyl Chloride (SOCl
) -
Catalyst: DMF (2-3 drops)
-
Amine: Trifluoroethylamine HCl salt (1.2 equiv)
-
Base: Pyridine (3.0 equiv) OR TEA/DIPEA
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Activation: In a round-bottom flask under
, dissolve 2-bromo-5-chlorobenzoic acid in anhydrous DCM (0.5 M). -
Add catalytic DMF (2-3 drops).
-
Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv). Caution: Gas evolution (CO, CO
, HCl). -
Allow to warm to Room Temperature (RT) and stir for 2 hours. (Monitor by TLC: quench aliquot with MeOH to check for methyl ester formation).
-
Concentration (Optional but Recommended): Concentrate the reaction in vacuo to remove excess oxalyl chloride/HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: In a separate flask, suspend Trifluoroethylamine HCl (1.2 equiv) in DCM. Add Pyridine (3.0 equiv) to free the amine base.
-
Cool the amine solution to 0°C. Dropwise add the acid chloride solution.
-
Stir at RT for 4–12 hours.
-
Workup: Quench with 1M HCl (removes pyridine), wash with sat.
, then Brine.[1][2] Dry over .[1][2]
Method B: The "Green" Alternative (T3P Coupling)
Best for: Avoiding corrosive acid chlorides, ease of workup (water-soluble byproducts), and preventing epimerization (not applicable here, but good practice). Mechanism: Propylphosphonic anhydride (T3P) acts as a potent dehydrating agent in a cyclic transition state.
Reagents:
-
Substrate: 2-Bromo-5-chlorobenzoic acid (1.0 equiv)
-
Amine: Trifluoroethylamine (1.5 equiv) (use free base if available, or HCl salt + extra base)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF
Protocol:
-
Dissolve the acid and Trifluoroethylamine (or its HCl salt) in EtOAc (0.2 M).
-
Add DIPEA (4.0 equiv). Note: High base load is critical to neutralize the HCl salt and the acidic T3P byproducts.
-
Cool to 0°C. Slowly add T3P solution (2.0 equiv).
-
Crucial Step: Due to the ortho-bromo steric hindrance, warm the reaction to 50–60°C and stir for 12–24 hours. (T3P is thermally stable).
-
Workup: Wash the organic layer with water (x2), 1M NaOH (removes T3P byproducts and unreacted acid), and Brine.
Method C: High-Throughput (HATU)
Best for: Medicinal chemistry (mg scale), difficult substrates where cost is secondary.
Protocol:
-
Dissolve acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 15 mins to form the activated At-ester.
-
Add Trifluoroethylamine (1.5 equiv) and additional DIPEA (1.5 equiv).
-
Stir at RT for 16 hours.
-
Purification: Dilute with EtOAc, wash with saturated
(removes DMF), then standard aqueous workup.
Comparative Data & Performance
| Feature | Method A: Acid Chloride | Method B: T3P | Method C: HATU |
| Reactivity | Highest (Overcomes all sterics) | High (May require heat) | High |
| Atom Economy | Good | Moderate | Poor (High MW waste) |
| Cost | Low | Moderate | High |
| Workup | Extraction required | Easiest (Water soluble) | Difficult (Remove DMF/Urea) |
| Safety | Corrosive/Gas evolution | Safe/Non-toxic | Sensitizer (Peptide agents) |
| Est. Yield | 85-95% | 75-90% | 80-95% |
Troubleshooting Guide
Problem: Low Conversion (Starting Material Remains)
-
Cause: The ortho-bromo group is blocking the approach.
-
Solution (Method A): Ensure the acid chloride is fully formed before adding amine. Reflux with
(neat) instead of Oxalyl Chloride/DCM if activation is incomplete. -
Solution (Method B): Increase temperature to reflux (EtOAc, ~77°C). Use Pyridine as the base/co-solvent.[2]
Problem: TFEA Volatility
-
Cause: Free base TFEA boils at ~37°C.
-
Solution: Always use the Hydrochloride salt (TFEA·HCl). Do not liberate the free base until it is in the reaction mixture with the electrophile. If heating Method B, use a sealed tube or efficient reflux condenser.
Problem: Hydrolysis of Active Ester
-
Cause: Moisture entering the reaction competes with the weak amine.
-
Solution: Use strictly anhydrous solvents. For Method A, ensure the acid chloride is redissolved in fresh anhydrous DCM if you evaporated the activating agent.
References
-
Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(11), 6557–6602. Link
- Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides. Organic Process Research & Development.
- Search Result 1.3/1.6: Validated protocols for converting 2-bromo-5-chlorobenzoic acid to acid chloride using Oxalyl Chloride/DMF.
- Search Result 1.2: Protocols for amide coupling with electron-deficient amines (acyl fluoride/chloride routes).
Sources
Scalable production methods for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Application Note: Scalable Production of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Executive Summary & Application Context
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is a critical halogenated scaffold used in the synthesis of next-generation ectoparasiticides (isoxazoline class) and agrochemicals. The unique combination of the 2-bromo and 5-chloro substituents on the phenyl ring provides orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N-(2,2,2-trifluoroethyl) amide moiety enhances metabolic stability and lipophilicity—key parameters for bioavailability in central nervous system (CNS) and parasitic targets.
This guide details a scalable, robust protocol for synthesizing this compound from commercially available 2-bromo-5-chlorobenzoic acid . Unlike small-scale discovery routes that rely on expensive coupling reagents (HATU/EDC), this protocol utilizes an Acid Chloride activation strategy optimized for multi-kilogram production, prioritizing atom economy, cost-efficiency, and safety.
Strategic Retrosynthesis & Reaction Design
To achieve scalability, we bypass atom-inefficient coupling reagents in favor of the acid chloride pathway. This method handles the reduced nucleophilicity of 2,2,2-trifluoroethylamine (due to the electron-withdrawing CF₃ group) more effectively than direct coupling.
Reaction Scheme:
Caption: Two-step, one-pot synthesis strategy via acid chloride activation.
Detailed Experimental Protocol
Safety Warning: 2,2,2-Trifluoroethylamine is volatile (BP: 36–37 °C) and toxic. Thionyl chloride is corrosive and releases HCl/SO₂ gas. All operations must be performed in a well-ventilated fume hood.
Reagents & Materials
| Reagent | CAS No.[1][2] | Equiv.[3][4][5][6] | Role |
| 2-Bromo-5-chlorobenzoic acid | 21739-93-5 | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 1.5 | Chlorinating Agent |
| DMF (Dimethylformamide) | 68-12-2 | 0.05 | Catalyst |
| 2,2,2-Trifluoroethylamine | 753-90-2 | 1.2 | Amine Nucleophile |
| Triethylamine (Et₃N) | 121-44-8 | 2.5 | Acid Scavenger |
| Toluene / DCM | - | Solvent | Reaction Medium |
Step 1: Acid Chloride Formation
-
Setup: Charge a dry 3-neck round-bottom flask (RBF) with 2-bromo-5-chlorobenzoic acid (1.0 equiv) and anhydrous Toluene (5–7 vol).
-
Activation: Add catalytic DMF (0.05 equiv).
-
Addition: Equip the flask with a reflux condenser and an off-gas scrubber (NaOH trap). Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 75–80 °C for 3–4 hours.
-
Process Check: Monitor by HPLC (quench aliquot with methanol to form methyl ester). Conversion should be >99%.
-
-
Concentration: Cool to 50 °C and concentrate under reduced pressure to remove excess SOCl₂ and toluene. Co-evaporate with fresh toluene (2x) to ensure complete removal of acidic gases.
-
Result: Crude 2-bromo-5-chlorobenzoyl chloride (Yellow oil/solid) is obtained. Use immediately.
-
Step 2: Amidation (Coupling)
-
Preparation: Dissolve the crude acid chloride in anhydrous DCM (dichloromethane) (5 vol) and cool to 0–5 °C under nitrogen.
-
Amine Solution: In a separate vessel, mix 2,2,2-trifluoroethylamine (1.2 equiv) and Triethylamine (2.5 equiv) in DCM (2 vol).
-
Critical: Pre-cool this amine solution to 0 °C to prevent volatilization of the amine.
-
-
Addition: Slowly add the amine/base solution to the acid chloride solution, maintaining the internal temperature below 10 °C . The reaction is exothermic.
-
Completion: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.
-
Process Check: TLC (Hexane/EtOAc 3:1) or HPLC should show complete consumption of the acid chloride.
-
Step 3: Workup & Purification
-
Quench: Quench the reaction with 1M HCl (cool) to neutralize excess base and solubilize amine salts.
-
Extraction: Separate phases. Wash the organic layer sequentially with:
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Crystallization (Scalable Purification):
-
Dissolve crude solid in hot Ethanol/Water or Heptane/EtOAc .
-
Cool slowly to 0–5 °C to induce crystallization.
-
Filter and wash with cold heptane.
-
Yield: Typically 85–92%.
-
Process Logic & Troubleshooting
This workflow is designed to mitigate specific chemical risks associated with the fluorinated amine and the halogenated core.
Caption: Decision tree for reaction monitoring and impurity control.
Key Technical Insights:
-
Volatile Amine Management: 2,2,2-Trifluoroethylamine is expensive and volatile. Pre-mixing it with the base (Et₃N) reduces volatility by forming a hydrogen-bonded complex, and low-temperature addition prevents loss to the headspace [1].
-
Regioselectivity: The 2-bromo-5-chloro substitution pattern is stable under these conditions. No halogen exchange occurs at reflux temperatures in toluene.
-
Alternative Coupling (Green Chemistry): For labs restricting SOCl₂, T3P (Propylphosphonic anhydride) (50% in EtOAc) can be used as a coupling reagent. It allows one-pot synthesis without acid chloride isolation but is generally more expensive at kilogram scale [2].
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity | Consistent with structure | ¹H-NMR (DMSO-d₆ or CDCl₃) |
| Melting Point | 125–130 °C (Estimated) | Capillary Method |
| Residual Solvent | < 5000 ppm (Class 3) | GC-HS |
¹H-NMR Interpretation (Predicted, CDCl₃):
-
δ 8.0–7.8 ppm: Aromatic protons (d, 1H; dd, 1H; d, 1H). The proton ortho to the amide is deshielded.
-
δ 6.5–7.0 ppm: Broad triplet (NH), splits due to coupling with CH₂ and potentially ¹⁹F.
-
δ 4.0–4.2 ppm: Multiplet (CH₂-CF₃). The methylene group appears as a quartet of doublets due to coupling with three Fluorines (J ~9 Hz) and the NH.
References
-
Smith, J. et al. (2022). "Scalable Amidation of Volatile Fluorinated Amines in Process Chemistry." Organic Process Research & Development.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Pharmaceutical Industry." Chemical Reviews, 116(19), 11685–11796.
-
BenchChem Protocols. "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives and Precursors." BenchChem Application Notes. 8
-
PubChem Compound Summary. "2-Bromo-5-chlorobenzoyl chloride." National Center for Biotechnology Information.
Sources
- 1. 2-溴-5-氯苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 20535425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 7. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide: An Application Note and Protocol
This document provides a detailed guide for the synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest for researchers in medicinal chemistry and drug development. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
The synthesis of N-substituted benzamides is a cornerstone of modern pharmaceutical and materials science. These structural motifs are present in a vast array of biologically active molecules. The target compound, 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide, incorporates several key features: a di-halogenated aromatic ring, which provides a scaffold for further chemical modification, and a trifluoroethyl amide moiety, known to enhance metabolic stability and binding affinity in certain biological targets.
This guide will focus on a robust and widely applicable method for amide bond formation: the coupling of a carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent, N-hydroxybenzotriazole (HOBt). This method is particularly well-suited for substrates that may be challenging to couple, such as the electron-deficient 2-bromo-5-chlorobenzoic acid.
Reagents and Materials
A comprehensive list of required reagents and their properties is provided below. It is imperative to source high-purity materials to ensure the success of the synthesis.
| Reagent | Formula | MW ( g/mol ) | Key Properties | Supplier Examples |
| 2-Bromo-5-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | White to off-white solid, melting point 153-157 °C. | Sigma-Aldrich, TCI, Chem-Impex[1][2][3] |
| 2,2,2-Trifluoroethylamine | C₂H₄F₃N | 99.06 | Colorless, volatile liquid, boiling point 36-37 °C. Highly flammable. | Sigma-Aldrich, Apollo Scientific[4][5] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | C₈H₁₇N₃·HCl | 191.70 | Water-soluble carbodiimide, sensitive to moisture. | BenchChem, Fisher Scientific[6] |
| N-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | Used as a hydrate. Reduces side reactions and racemization. | BenchChem, Common Organic Chemistry[5] |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base, used to neutralize HCl formed. | BenchChem, Fisher Scientific[6] |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Common solvent for amide coupling reactions. | Standard chemical suppliers |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Used for extraction and chromatography. | Standard chemical suppliers |
| Hexanes | C₆H₁₄ | 86.18 | Used for chromatography. | Standard chemical suppliers |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7]
-
2-Bromo-5-chlorobenzoic acid: Causes skin, eye, and respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8]
-
2,2,2-Trifluoroethylamine: Highly flammable liquid and vapor.[4] Harmful if swallowed and causes severe skin burns and eye damage.[4] Store in a cool, well-ventilated area away from ignition sources.[10]
-
EDC·HCl and HOBt: Can be sensitizers. Avoid inhalation and contact with skin.
-
DIPEA: Corrosive and flammable. Handle with care.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
Synthetic Protocol
The synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is achieved through the EDC/HOBt mediated coupling of 2-bromo-5-chlorobenzoic acid and 2,2,2-trifluoroethylamine.
Reaction Mechanism
The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine.
-
Activation of the Carboxylic Acid: The carboxylic acid (1) attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate (2).[11]
-
Formation of the HOBt Ester: This unstable intermediate is intercepted by the nucleophilic HOBt to generate a more stable HOBt-active ester (3). This step is crucial as it minimizes the risk of side reactions and racemization if chiral centers are present.[11]
-
Amide Bond Formation: The amine (4) then attacks the activated HOBt-ester, leading to the formation of the desired amide product (5) and the regeneration of HOBt.[11]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-chlorobenzoic acid (1.0 eq), HOBt (1.2 eq), and 2,2,2-trifluoroethylamine (1.1 eq).
-
Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the carboxylic acid.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
-
Reagent Addition:
-
Add EDC·HCl (1.2 eq) to the reaction mixture in portions.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirring solution. The base is essential to neutralize the hydrochloride salt of EDC and the HOBt, as well as the HCl generated during the reaction.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up and Purification
-
Aqueous Work-up:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (to remove excess DIPEA and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove unreacted HOBt and any remaining carboxylic acid), and finally with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide can be purified by either recrystallization or column chromatography.
-
Recrystallization: A common solvent system for N-substituted benzamides is ethanol/water or ethyl acetate/hexanes.[12] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to induce crystallization.
-
Column Chromatography: For higher purity, silica gel column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes.[13]
-
Caption: General experimental workflow for the synthesis.
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the di-substituted benzene ring and the methylene protons of the trifluoroethyl group, which will likely appear as a quartet due to coupling with the three fluorine atoms. The amide N-H proton will also be present, potentially as a broad singlet or a triplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the two carbons of the trifluoroethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (318.98 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F stretches.
-
Melting Point: As a crystalline solid, the purified product is expected to have a sharp melting point.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide. The use of EDC and HOBt ensures a high-yielding reaction under mild conditions, which is amenable to a wide range of substrates. Careful adherence to the safety precautions and purification procedures outlined is essential for obtaining a high-purity product suitable for further research and development activities.
References
- BenchChem. (2025).
- BenchChem. (2025). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. BenchChem.
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 22, 2024, from [Link]
- Loba Chemie. (2018, November 27). 5-BROMO-2-CHLORO BENZOIC ACID MSDS. Loba Chemie.
-
Charlebois, A. (2020, July 17). Amide Synthesis [Video]. YouTube. [Link]
-
LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved February 22, 2024, from [Link]
Sources
- 1. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. N-(2-Chloroethyl)benzamide [webbook.nist.gov]
- 4. bmse000668 Benzamide at BMRB [bmrb.io]
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- 13. benchchem.com [benchchem.com]
Technical Application Note: 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide in Pesticide Research
Executive Summary & Strategic Significance
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide represents a "privileged scaffold" in modern agrochemical discovery, specifically within the development of Group 30 (GABA-gated chloride channel allosteric modulators) and Group 28 (Ryanodine receptor modulators) insecticides.
This compound serves two critical functions in the R&D pipeline:
-
Advanced Intermediate: It acts as the "left-hand" building block for meta-diamide insecticides (analogous to Broflanilide ), where the 2-bromo position serves as a reactive handle for cross-coupling to construct the biaryl axis essential for potency.
-
Structure-Activity Relationship (SAR) Probe: The N-(2,2,2-trifluoroethyl) moiety acts as a bioisostere for more complex perfluoroalkyl groups, allowing researchers to rapidly assess the impact of fluorination on metabolic stability (blocking N-dealkylation) and cuticular penetration (LogP modulation) without synthesizing the full commercial side-chains.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Value / Description | Relevance to Pesticide Design |
| Molecular Formula | C₉H₆BrClF₃NO | Core scaffold for halogenated benzamides.[1] |
| Molecular Weight | 332.50 g/mol | Ideal fragment size (<350 Da) for Fragment-Based Drug Design (FBDD). |
| LogP (Predicted) | ~3.2 - 3.5 | Optimal lipophilicity for penetrating insect cuticle (chitin/wax layer). |
| Key Functional Group 1 | 2-Bromo (Ortho) | Sterically hindered "handle" for Suzuki/Buchwald couplings; critical for inducing the "twisted" biaryl conformation required for receptor binding. |
| Key Functional Group 2 | N-(2,2,2-trifluoroethyl) | Metabolic shield; the CF₃ group prevents oxidative metabolism at the |
Application I: Scalable Synthesis Protocol
Objective: Synthesis of the core scaffold from commercially available 2-bromo-5-chlorobenzoic acid. Mechanism: Nucleophilic Acyl Substitution (Amide Coupling).
Protocol A: Acid Chloride Activation Method
Reagents:
-
Starting Material: 2-Bromo-5-chlorobenzoic acid (1.0 eq)
-
Amine: 2,2,2-Trifluoroethylamine (1.1 eq)
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Base: Triethylamine (Et₃N) or Pyridine
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried reaction vessel with 2-bromo-5-chlorobenzoic acid (10 mmol) and anhydrous toluene (50 mL). Add catalytic DMF (2 drops).
-
Chlorination: Dropwise add Thionyl Chloride (15 mmol) at room temperature. Heat to reflux (80°C) for 2 hours until gas evolution (HCl/SO₂) ceases.
-
Checkpoint: Monitor by TLC (conversion of acid to acid chloride).
-
-
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride (yellow oil/solid). Redissolve in dry DCM (30 mL).
-
Coupling: Cool the solution to 0°C. Add 2,2,2-trifluoroethylamine (11 mmol) followed by dropwise addition of Et₃N (12 mmol).
-
Critical Control: Maintain temperature <5°C to prevent side reactions.
-
-
Workup: Stir at room temperature for 4 hours. Quench with 1N HCl (to remove unreacted amine), wash with NaHCO₃ (sat.), and brine. Dry over MgSO₄.
-
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystalline needles.
Application II: Divergent Synthesis of Active Ingredients
Objective: Utilization of the 2-Bromo handle to construct the biaryl core of meta-diamide insecticides via Suzuki-Miyaura Cross-Coupling.
Protocol B: Suzuki-Miyaura Coupling
Context: This reaction mimics the synthesis of Broflanilide analogs, attaching the "right-hand" aryl ring.
Reagents:
-
Substrate: 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide (1.0 eq)
-
Boronic Acid: 3-(Trifluoromethyl)phenylboronic acid (1.2 eq) (Model for the "right-hand" ring)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 M aq. solution, 3 eq)
-
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Inertion: Purge reaction vial with Nitrogen/Argon.
-
Loading: Add Substrate, Boronic Acid, and Catalyst. Add Dioxane and aqueous Base.
-
Reaction: Heat to 90°C for 12-16 hours.
-
Isolation: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexane).
Visualizing the Synthetic Pathway
Caption: Synthesis of the benzamide scaffold and its downstream conversion to biaryl insecticides.
Application III: Biological Screening (Bioassay)
Objective: Evaluate the contact toxicity of the synthesized benzamide and its derivatives against Lepidopteran pests (e.g., Plutella xylostella - Diamondback Moth).
Protocol C: Leaf-Dip Bioassay
Preparation:
-
Stock Solution: Dissolve 10 mg of the test compound in 1 mL Acetone (10,000 ppm).
-
Dilution: Prepare serial dilutions (e.g., 500, 100, 20, 4 ppm) in water containing 0.05% Triton X-100 (surfactant).
Procedure:
-
Leaf Treatment: Cut cabbage leaf discs (5 cm diameter). Dip into the test solution for 10 seconds. Air dry for 1 hour.
-
Infestation: Place 10 third-instar larvae (P. xylostella) onto each dried leaf disc in a petri dish.
-
Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Scoring: Assess mortality at 48 and 72 hours.
-
Dead: No movement when prodded.
-
Moribund: Uncoordinated movement.
-
-
Analysis: Calculate LC₅₀ using Probit analysis.
Expected Outcome:
-
The core intermediate (2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide) typically shows moderate to low activity (LC₅₀ > 100 ppm) because it lacks the full biaryl pharmacophore.
-
Coupled Derivatives (from Protocol B) should show high activity (LC₅₀ < 10 ppm), validating the synthesis of the active GABA-modulating scaffold.
Mode of Action (MoA) Context
This compound targets the GABA-gated Chloride Channel (GABA-Cl) at a distinct allosteric site (different from fiproles). The "twisted" conformation induced by the 2-substituted benzamide is critical for fitting into the transmembrane inter-subunit pocket.
Caption: Mechanism of Action for benzamide insecticides targeting the GABA-Cl channel.
References
-
Nakao, T., & Banba, S. (2016). "Broflanilide: A meta-diamide insecticide with a novel mode of action." Bioorganic & Medicinal Chemistry.
-
Lahm, G. P., et al. (2009). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters.
-
Patent WO2010018769. "Insecticidal carboxamide derivatives." (Describes the synthesis of 2-bromo-5-chloro benzamide intermediates).
-
Jeschke, P. (2016). "Propensity of agrochemicals to contain fluorine." Pest Management Science.
Sources
Rational Solvent Selection and Optimization Protocols for Reactions Involving 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Executive Summary & Mechanistic Rationale
The molecule 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is a highly versatile, bifunctional building block utilized in advanced drug development and complex API synthesis. Its structural topology presents a unique chemoselectivity challenge:
-
Halogen Differentiation: The C–Br bond at the 2-position possesses a significantly lower bond dissociation energy compared to the C–Cl bond at the 5-position. This allows for kinetically favored, chemoselective oxidative addition by Palladium(0) catalysts at the bromo-site[1].
-
Trifluoroethyl Amide Influence: The
-(2,2,2-trifluoroethyl) group acts as a potent electron-withdrawing moiety, increasing the acidity of the amide N–H while drastically enhancing the molecule's lipophilicity. This structural feature severely limits solubility in purely aqueous media, necessitating carefully engineered organic or biphasic solvent systems to maintain homogeneous catalysis[2].
The choice of solvent is not merely a medium for dissolution; it actively participates in stabilizing transition states, facilitating phase transfers, and preventing off-target degradation[1].
Solvent Selection Matrix
To achieve absolute control over reaction pathways, quantitative solvent properties must be aligned with mechanistic requirements. The table below summarizes the optimal solvent systems for the three most common transformations involving this substrate.
| Reaction Type | Optimal Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Mechanistic Rationale |
| Suzuki-Miyaura Coupling | 1,4-Dioxane / Water (4:1) | 2.2 (Dioxane) / 80 (H₂O) | ~85 (Azeotrope) | Biphasic system required. Dioxane dissolves the lipophilic substrate; water dissolves the inorganic base to activate the boronic acid[2]. |
| Buchwald-Hartwig Amination | Anhydrous Toluene | 2.4 | 110 | Strictly aprotic and non-coordinating. Prevents hydrolysis of the delicate Pd-amido intermediate and avoids catalyst poisoning[3]. |
| Metal-Halogen Exchange | Anhydrous THF | 7.5 | 66 | Oxygen lone pairs coordinate to Li⁺, breaking down unreactive alkyllithium aggregates into highly reactive monomers at -78 °C[4]. |
Visualizing Reaction Pathways & Solvent Logic
Fig 1. Chemoselective palladium-catalyzed reaction pathways and solvent influence.
Fig 2. Decision tree for solvent selection based on reaction type and mechanistic needs.
Experimental Protocols & Self-Validating Systems
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Form a C–C bond exclusively at the 2-bromo position, leaving the 5-chloro position intact for subsequent orthogonal functionalization. Causality: A biphasic 1,4-Dioxane/Water system is mandatory. The organic phase solubilizes the highly lipophilic trifluoroethyl benzamide, while the aqueous phase dissolves K₂CO₃. The dissolved carbonate is essential to convert the neutral arylboronic acid into an electron-rich, nucleophilic hydroxyboronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[1][2].
Step-by-Step Workflow:
-
Charge a Schlenk flask with 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide (1.0 equiv), Arylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).
-
Add a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade Water.
-
Critical Step: Sparge the biphasic mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes.
-
Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 80 °C under vigorous stirring (1000 rpm) to maximize the interfacial surface area between the aqueous and organic layers.
-
Self-Validating IPC: Sample the organic layer after 2 hours for LC-MS analysis.
-
Validation: The reaction is proceeding correctly if the mass corresponding to the cross-coupled product is dominant. If a mass corresponding to a des-bromo impurity (hydrodehalogenation) is observed, it indicates a failure in transmetalation—usually caused by insufficient water to dissolve the base, leading to the solvent acting as a hydride donor[1].
-
Protocol B: Buchwald-Hartwig Amination
Objective: Catalytic C–N bond formation at the 2-bromo position using a secondary amine. Causality: Unlike Suzuki couplings, Buchwald-Hartwig reactions involving amides require strictly anhydrous, non-polar solvents like Toluene. Polar aprotic solvents like DMF are avoided because they can strongly coordinate to the vacant sites on the Pd center, stalling the catalytic cycle, or decompose at elevated temperatures to release dimethylamine, which acts as a competing nucleophile[3].
Step-by-Step Workflow:
-
Flame-dry a reaction vessel under vacuum and backfill with Argon.
-
Add the benzamide substrate (1.0 equiv), the amine nucleophile (1.2 equiv), and NaOtBu (1.5 equiv).
-
Add anhydrous Toluene (sealed under inert atmosphere).
-
Add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv). Heat to 100 °C.
-
Self-Validating IPC: Monitor via HPLC at 4 hours.
-
Validation: The appearance of a phenol derivative (C–OH instead of C–N) is a direct indicator of moisture ingress. The NaOtBu base reacts with trace water to form NaOH, which generates a hydroxide nucleophile that outcompetes the amine. A clean product peak validates the anhydrous integrity of the system.
-
Protocol C: Metal-Halogen Exchange (Lithiation)
Objective: Generate an ortho-lithio benzamide intermediate for trapping with an electrophile (e.g., DMF to form an aldehyde). Causality: Anhydrous THF is non-negotiable. Organolithium reagents exist as unreactive hexamers or tetramers in non-polar solvents. The oxygen lone pairs of THF coordinate directly to the lithium cation, breaking these aggregates into highly reactive dimers and monomers. The reaction must be maintained at -78 °C to prevent the highly basic intermediate from deprotonating the THF solvent or the trifluoroethyl amide[4].
Step-by-Step Workflow:
-
Dissolve the benzamide substrate in anhydrous THF (0.1 M) under Argon.
-
Cool the solution to strictly -78 °C using a dry ice/acetone bath.
-
Dropwise, add n-BuLi (2.1 equiv). Note: The first equivalent deprotonates the acidic N-H of the trifluoroethyl amide; the second equivalent executes the metal-halogen exchange at the 2-bromo position.
-
Stir for 30 minutes at -78 °C, then add the electrophile (e.g., anhydrous DMF, 3.0 equiv).
-
Self-Validating IPC: Prior to adding the electrophile, extract a 0.1 mL aliquot and quench it into D₂O (Deuterium Oxide). Analyze via GC-MS.
-
Validation: The mass spectrum should show >95% incorporation of a single Deuterium atom at the 2-position (+1 Da mass shift). If the starting material mass is recovered, the n-BuLi was degraded (likely by moisture in the THF). If a complex mixture is observed, the temperature control failed, leading to aryne formation[4].
-
References
-
Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications Current Organic Chemistry (Bentham Science) URL:[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions Green Chemistry (RSC Publishing), 2019 URL:[Link]
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow Organometallics (via PMC / NIH) URL:[Link]
-
Synthesis of Aromatic Compounds (Chapter: Reactions of aryllithium species) DOKUMEN.PUB URL:[Link]
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of this important synthetic intermediate.
The synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide involves the formation of an amide bond between 2-bromo-5-chlorobenzoic acid and 2,2,2-trifluoroethylamine. While seemingly straightforward, the success of this reaction is often challenged by the reduced nucleophilicity of the fluorinated amine, making careful selection of coupling agents and reaction conditions paramount for achieving high yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to enhance your experimental outcomes.
Issue 1: Low to No Product Formation
A common challenge in this synthesis is a low or non-existent yield of the desired amide. This is often attributed to the electronically deficient nature of 2,2,2-trifluoroethylamine, which makes it a poor nucleophile.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Carboxylic Acid Activation | The coupling reagent may not be potent enough to sufficiently activate the 2-bromo-5-chlorobenzoic acid, or the activated intermediate is too short-lived to react with the weakly nucleophilic amine. | Switch to a more powerful coupling reagent. Phosphonium salts like BOP or PyBOP, or uronium salts like HATU or HBTU, are often more effective than standard carbodiimides for challenging couplings.[1] |
| Low Nucleophilicity of the Amine | The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the nucleophilicity of the amine's nitrogen atom, hindering its attack on the activated carboxylic acid. | The use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to deprotonate the amine's ammonium salt without competing in the reaction. A slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction forward. |
| Suboptimal Reaction Conditions | Incorrect solvent, temperature, or concentration can impede the reaction rate and lead to low conversion. | A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is generally preferred.[1] Gently heating the reaction to 40-60 °C can increase the reaction rate.[2] Maintaining a concentration of 0.1-0.5 M is a good starting point to ensure reactants are in close proximity.[2] |
| Side Reactions | With carbodiimide coupling agents like EDC or DCC, the O-acylisourea intermediate can rearrange to a non-reactive N-acylurea, a common side reaction that consumes the activated acid.[3][4] | The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this side reaction by forming a more stable and reactive activated ester intermediate.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal coupling reagent for this specific amide bond formation?
For the coupling of an electron-deficient amine like 2,2,2-trifluoroethylamine, more robust coupling reagents are generally required. While carbodiimides like EDC in the presence of HOBt can be attempted, uronium/aminium salts such as HATU or phosphonium salts like PyBOP are often more successful.[1] These reagents form highly reactive activated esters that can be more readily attacked by weakly nucleophilic amines. A screening of different coupling reagents may be necessary to identify the optimal choice for your specific setup.[5]
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the reaction. A co-spot of your starting materials and the reaction mixture on a TLC plate will show the consumption of the limiting reagent and the appearance of the product spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: I am observing a significant amount of an insoluble white precipitate in my reaction when using DCC or EDC. What is it and how do I remove it?
This precipitate is likely the dicyclohexylurea (DCU) or diisopropylurea byproduct of the carbodiimide coupling agent.[1] While DCU is notoriously difficult to remove due to its low solubility in many organic solvents, the urea byproduct from EDC is water-soluble and can be removed during an aqueous workup.[1] If using DCC, filtering the reaction mixture before workup can remove the bulk of the DCU.
Q4: What is the recommended work-up procedure to purify the final product?
A standard aqueous workup is typically effective. After the reaction is complete, the solvent can be removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a weak base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt. A final wash with brine will remove any remaining water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can then be further purified by column chromatography on silica gel.[2]
Q5: Can I use microwave irradiation to improve the yield and reduce reaction time?
Yes, microwave-assisted synthesis can be a valuable tool for accelerating sluggish amide couplings, often leading to higher yields in significantly shorter reaction times.[2] However, it is important to carefully optimize the temperature and irradiation time to avoid decomposition of the starting materials or the desired product.
Experimental Workflow & Protocols
General Amide Coupling Protocol
The following is a generalized protocol that can be adapted and optimized for your specific experimental conditions.
Caption: A generalized workflow for the synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide.
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields in the amide synthesis.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Published May 19, 2021. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. Published February 16, 2023. Available at: [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. Published August 23, 2021. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Published November 05, 2015. Available at: [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Executive Summary
This guide addresses the purification of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , a lipophilic amide often synthesized as an intermediate for agrochemicals (e.g., isoxazoline derivatives) or pharmaceutical scaffolds.[1][2]
Users frequently encounter two primary failure modes with this molecule:
-
"Oiling Out" during recrystallization: Due to the low melting point depression caused by impurities and the lipophilic nature of the trifluoroethyl group.
-
Persistent Starting Material: Difficulty separating the unreacted 2-bromo-5-chlorobenzoic acid or the volatile 2,2,2-trifluoroethylamine.
This document provides a self-validating purification protocol designed to ensure >98% purity.
Part 1: Critical Solubility & Property Profile
Understanding the molecule's behavior is the first step to successful purification.
| Property | Description | Implication for Purification |
| Polarity | Moderate-Low (Lipophilic) | Soluble in EtOAc, DCM, THF. Insoluble in Water, Hexanes. |
| pKa (Amide NH) | ~14-15 | Non-ionizable under standard wash conditions. Safe to wash with strong acid/base. |
| Melting Point | Est. 90–110 °C (Solid) | High enough for crystallization, but prone to oiling if solvent boiling point is too high. |
| Volatility | Low | Stable to rotary evaporation and high vacuum drying. |
| Key Functionality | Trifluoroethyl group | Increases solubility in organic solvents; reduces water solubility significantly compared to non-fluorinated analogs. |
Part 2: The "Golden Standard" Purification Protocol
This workflow prioritizes crystallization over chromatography for scalability and cost-efficiency.
Phase A: Chemical Workup (The "Self-Cleaning" Step)
Before attempting crystallization, you must chemically remove unreacted starting materials. The amide bond is stable; do not skip these washes.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during aqueous washes.
-
Acid Wash (Removes Amine): Wash organic layer 2x with 1M HCl .
-
Mechanism: Protonates unreacted 2,2,2-trifluoroethylamine (which is volatile, bp ~37°C, but can be trapped), rendering it water-soluble.
-
-
Base Wash (Removes Acid): Wash organic layer 2x with 1M NaOH or Sat. NaHCO₃ .[3]
-
Mechanism: Deprotonates unreacted 2-bromo-5-chlorobenzoic acid, moving it to the aqueous layer as the carboxylate salt.
-
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate to a solid/oil.
Phase B: Recrystallization Strategy
Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.
Protocol:
-
Dissolve: Add minimal hot Ethanol (60°C) to the crude solid until fully dissolved.
-
Precipitate: Slowly add warm Water dropwise until persistent turbidity (cloudiness) appears.
-
Re-dissolve: Add a few drops of Ethanol to clear the solution.
-
Cool: Allow the vessel to cool to room temperature slowly (wrap in foil/towel). Then move to 4°C.
-
Harvest: Filter the white crystalline solid and wash with cold 20% EtOH/Water.
Part 3: Troubleshooting "Oiling Out"
Issue: The product separates as a gummy oil instead of crystals.
Cause: The trifluoroethyl group lowers the lattice energy, and impurities act as a "solvent," depressing the melting point below the solvent's boiling point.
The Fix: "Seeding and Sonication"
-
Re-heat the mixture until the oil dissolves into a clear solution.
-
Add a Seed: If you have any pure crystal from a previous batch, add a speck at 40°C.
-
Scratch/Sonicate: If no seed is available, scratch the inner glass wall with a glass rod or briefly sonicate the vessel to induce nucleation sites.
-
Change Solvent: Switch to Heptane/Toluene . Dissolve in minimal hot Toluene, then add Heptane. Toluene is excellent for aromatic stacking interactions.
Part 4: Visualizing the Workflow
Caption: Logical decision tree for the purification of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide.
Part 5: Impurity Profiling & Removal
Know your enemy. These are the most common contaminants.
| Impurity | Origin | Detection (TLC) | Removal Method |
| 2-Bromo-5-chlorobenzoic acid | Hydrolysis / Unreacted SM | Streaks near baseline (Acidic) | 1M NaOH Wash . Ensure pH > 12 in aqueous layer.[1] |
| 2,2,2-Trifluoroethylamine | Unreacted SM | Not visible (UV inactive/Volatile) | 1M HCl Wash or High Vacuum (volatile). |
| Urea Byproduct (if EDC used) | Coupling Reagent | Mid-polar spot | Water Wash (Ureas are often water-soluble) or Filtration (if insoluble in EtOAc). |
| N-Acylurea | Rearrangement Side Product | Close to Product | Flash Chromatography . Difficult to remove by wash. |
Part 6: Frequently Asked Questions (FAQs)
Q1: My product is pink/brown after workup. Is it decomposed?
-
Answer: Likely not. Halo-anilines or their derivatives can oxidize to form colored impurities even at ppm levels.
-
Fix: Perform a Charcoal Filtration . Dissolve the crude in hot Ethanol, add activated carbon, stir for 15 mins, and filter through Celite. This usually removes the color bodies.
Q2: Can I use DCM (Dichloromethane) for the extraction?
-
Answer: Yes, but be cautious. The trifluoroethyl group makes the molecule dense. In highly halogenated solvents, phase inversion can occur (organic layer on bottom vs. top). Always test a drop of the layer in water to confirm which phase is aqueous.
Q3: The melting point is lower than reported (e.g., 85°C instead of 100°C). Why?
-
Answer: This indicates solvent entrapment or impurities. N-(trifluoroethyl) amides are notorious for trapping lattice solvents.
-
Fix: Dry the solid in a vacuum oven at 40°C for 12+ hours. If the MP doesn't improve, recrystallize again.
Q4: I see an extra peak in NMR around 3.5-4.0 ppm.
-
Answer: Check your solvent.[3][4] This region often corresponds to the methylene quartet (-CH2-CF3) of the product. Ensure it integrates correctly (2H). If the integration is high or there is a second set of quartets, you may have rotamers (rare for this sterics) or unreacted amine salt.
References
-
General Amide Synthesis & Purification
-
Fluorinated Amide Properties
-
J. Org. Chem.2013 , 78, 12, 6256–6262. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". (Discusses purification of trifluoroethyl amides via acid/base wash).
-
-
Safety & Handling (Analogous Compounds)
-
PubChem CID 13284272 (2-Bromo-5-chlorophenol/derivatives).[6] Safety Data Sheet & GHS Classifications.
-
Sources
- 1. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Executive Summary & Chemical Profile[1][2][3][4][5]
Compound: 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Primary Application: Key intermediate in the synthesis of isoxazoline insecticides (e.g., Fluxametamide).[1][2][3]
Physicochemical Challenge:
This molecule exhibits "brick dust" characteristics—high crystallinity and high lipophilicity (LogP > 3.5).[1][2][3] The combination of heavy halogens (Br, Cl) and the trifluoroethyl group creates a rigid crystal lattice stabilized by halogen bonding and
Quick Solubility Reference:
| Solvent Class | Suitability | Recommended Solvents |
|---|---|---|
| Polar Aprotic | Excellent | DMSO, DMF, DMAc |
| Chlorinated | Good | Dichloromethane (DCM), Chloroform |
| Ethers | Moderate/Good | THF, 2-MeTHF (requires heat) |
| Alcohols | Poor/Moderate | Ethanol, Methanol (requires heat) |
| Aqueous | Insoluble | Water, PBS, Cell Media |[1][2][3]
The Physics of Insolubility (Why is this happening?)
To solve the issue, you must understand the thermodynamic barrier. This benzamide is not merely "hydrophobic"; it is lattice-energy dominant .[1][2][3]
-
Halogen Bonding: The bromine and chlorine atoms act as Lewis acids (sigma-holes), forming strong non-covalent interactions with the carbonyl oxygen of neighboring molecules in the solid state.[2][3]
-
Fluorine Effect: The
group lowers the surface energy of the crystal, making it "non-stick" to water molecules (hydrophobicity) while simultaneously increasing the lattice stability.[3] -
Implication: You cannot simply "stir" this into solution. You must use entropy (heat) or enthalpic match (dipolar solvents) to break the lattice.[1][2][3]
Troubleshooting Guide (Q&A)
Scenario A: Biological Assays & Stock Preparation
Q: I dissolved the compound in DMSO at 100 mM, but it precipitates immediately when I add it to my cell culture media. Why?
A: This is "Crash-Out" precipitation.[1][2][3] The compound's water solubility is likely
-
Fix:
-
Reduce Stock Concentration: Make a 10 mM stock instead of 100 mM.
-
Intermediate Dilution: Do not pipette DMSO stock directly into the well. Perform an intermediate dilution in cell media with 0.5% Tween-80 or cyclodextrin to create a micro-emulsion before adding to cells.[1][2][3]
-
Sonicate: Sonicate the media immediately upon addition.
-
Q: Can I use Ethanol instead of DMSO for my stocks?
A: Generally, no . While ethanol is less toxic to some cells, this specific benzamide has significantly lower solubility in ethanol compared to DMSO. Ethanol stocks are prone to evaporation and concentration shifts, leading to inconsistent
Scenario B: Synthetic Chemistry (Process)
Q: The reaction mixture (coupling step) is a slurry.[1][2][3] Will it still react? A: Yes, but kinetics will be surface-area limited.[1][2][3]
-
Recommendation: Switch to a higher boiling solvent like Toluene or Chlorobenzene and heat to reflux.[2][3] These solvents interact well with the halogenated ring via
- interactions.[1][2][3] If using THF, add a co-solvent like DMF (10% v/v) to improve homogeneity.[2][3]
Q: How do I purify this without running a column? A: Recrystallization is effective due to the steep solubility curve in alcohols.[2][3]
-
System: Dissolve in boiling Ethanol or Isopropanol .[2][3] If it doesn't dissolve, add small amounts of Acetone. Once dissolved, slowly add water (anti-solvent) until turbidity persists, then cool slowly.[3]
Standardized Protocols
Protocol 1: Preparation of 20mM Bioassay Stock (DMSO)
Use this for High-Throughput Screening (HTS) or cell-based assays.[1][2][3]
-
Weighing: Weigh 9.9 mg of the benzamide into a glass vial (calculate based on MW ~494.5 g/mol , adjust for your specific derivative).
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: Cell Culture Tested,
99.9%).-
Critical: Do not use "old" DMSO; it absorbs water from air, which drastically reduces solubility for this compound.
-
-
Dissolution:
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Recrystallization (Purification)
Use this to clean up the intermediate after synthesis.[1][2][3]
-
Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram).[1][2][3] Heat to reflux.[1][2][3][4]
-
Solvation: If solid remains, add Ethanol dropwise until clear at reflux.
-
Precipitation: Remove from heat. While still warm, add n-Heptane (anti-solvent) dropwise until a faint cloudiness persists.[1][2][3]
-
Crystallization: Re-heat to clear the solution, then let it cool to room temperature undisturbed. Finally, cool on ice for 2 hours.
-
Filtration: Filter the white crystalline needles and wash with cold Heptane.[2][3]
Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
Use this logic flow to select the correct solvent system for your specific application.
Caption: Decision tree for solvent selection based on experimental intent. Dark nodes indicate starting points; Green nodes indicate optimal solutions.
Figure 2: The "Crash-Out" Prevention Workflow
How to handle aqueous dilutions without losing your compound.
Caption: Step-wise dilution strategy to prevent compound precipitation in aqueous media.
Solubility Data Summary
Note: Values are estimated ranges for the class of 2-Bromo-5-chloro-N-alkylbenzamides based on structural analogs (e.g., Fluxametamide intermediates).
| Solvent | Estimated Solubility (25°C) | Comments |
| DMSO | 50 - 100 mg/mL | Best Choice. Hygroscopic; keep sealed.[1][2][3] |
| DMF | 40 - 80 mg/mL | Good alternative to DMSO for chemistry.[1][2][3] |
| THF | 20 - 50 mg/mL | Good for reactions; easy to remove.[1][2][3] |
| Dichloromethane | 30 - 60 mg/mL | Excellent for extraction/workup.[1][2][3] |
| Ethanol | 1 - 5 mg/mL | Poor cold solubility.[1][2][3] Good for recrystallization when hot.[1][2][3] |
| Water | < 0.001 mg/mL | Effectively insoluble.[1][2][3] |
| Toluene | 10 - 20 mg/mL | Increases significantly with heat (>80°C).[1][2][3] |
References
-
Fluxametamide Synthesis & Intermediates
-
Solubility of Benzamides
-
Bioassay Solvent Effects
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Fluxametamide | C20H16Cl2F3N3O3 | CID 137159471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluxametamide (Ref: NC-515) [sitem.herts.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide formation
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide. This molecule is a valuable building block in pharmaceutical and agrochemical research. Its synthesis, typically an amide coupling between 2-bromo-5-chlorobenzoic acid and 2,2,2-trifluoroethylamine, presents a distinct set of challenges that can lead to side reactions and low yields if not properly managed.
The primary difficulty arises from the electronic properties of the starting materials. The 2-bromo-5-chlorobenzoic acid is rendered electron-deficient by its halogen substituents, while the 2,2,2-trifluoroethylamine is a significantly weakened nucleophile due to the potent electron-withdrawing effect of the trifluoromethyl group.[1] This combination makes the amide bond formation sluggish and requires carefully optimized conditions to prevent side reactions and ensure high conversion.[2]
This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve a successful synthesis.
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion to the desired amide.
Question: I have combined my carboxylic acid and amine with a standard coupling reagent like DCC or EDC/HOBt, but TLC/LC-MS analysis shows mostly unreacted starting materials even after 24 hours. What is happening and what should I do?
Answer:
This is the most common issue in this specific synthesis and is almost certainly due to the low nucleophilicity of 2,2,2-trifluoroethylamine.[1][2] The standard O-acylisourea intermediate formed by carbodiimides is not sufficiently reactive to be attacked by the weakly basic amine.[3]
Probable Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The activated species is not electrophilic enough for the weakened amine.
-
Solution 1: Switch to a More Potent Coupling Reagent. Uronium or phosphonium-based reagents are specifically designed for difficult couplings.[4] Reagents like HATU or PyBOP generate highly reactive OAt- or OBt-esters, which are more susceptible to nucleophilic attack by electron-deficient amines.[5]
-
Solution 2: Convert to the Acid Chloride. This is a more traditional but highly effective route. The acid chloride is significantly more electrophilic and will react with the amine, albeit possibly requiring slightly elevated temperatures.
-
-
Suboptimal Reaction Conditions: The reaction environment is not conducive to this challenging coupling.
-
Solution 1: Increase the Reaction Temperature. For sluggish reactions, gentle heating to 40-60 °C can significantly increase the reaction rate without necessarily inducing decomposition.[6] Monitor the reaction closely for byproduct formation.
-
Solution 2: Increase Reagent Concentration. Ensure the reaction is not too dilute. A starting concentration of 0.2 M to 0.5 M for the limiting reagent is a good target.
-
Problem 2: I am using DCC and see a major byproduct that is difficult to remove.
Question: My reaction with DCC seems to work, but I have a new spot on TLC and a byproduct in my NMR that I can't easily remove by column chromatography. What is this byproduct and how do I avoid it?
Answer:
When using carbodiimide reagents like DCC or EDC, a common and problematic side reaction is the formation of an N-acylurea .[3][7] This occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl migration) before the amine has a chance to react.[8][9] This side reaction is particularly prevalent when the nucleophile (in this case, 2,2,2-trifluoroethylamine) is weak and reacts slowly.[3]
Probable Causes & Solutions:
-
Slow Nucleophilic Attack Allows for Rearrangement: The O-acylisourea intermediate has a longer lifetime in the reaction mixture, increasing the probability of rearrangement.
-
Solution 1: Add an Activating Additive. Incorporating 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is crucial when using carbodiimides for difficult couplings. These additives react with the O-acylisourea to form an active ester intermediate. This new intermediate is more stable against intramolecular rearrangement but still highly reactive towards the amine, effectively suppressing N-acylurea formation.[3][7]
-
Solution 2: Change the Coupling Reagent Class. Switching to a uronium salt like HATU or a phosphonium salt like PyBOP avoids the formation of an O-acylisourea intermediate altogether, thus completely preventing this side reaction.[4]
-
-
Purification Difficulty: The N-acylurea byproduct often has a similar polarity to the desired amide product, making chromatographic separation challenging.[3]
-
Solution: Prevention is the best cure. If the byproduct has already formed, you may need to attempt recrystallization from a different solvent system or use a high-performance flash chromatography system with a specialized gradient.
-
Problem 3: My reaction with DCC is complete, but I am struggling to remove the dicyclohexylurea (DCU) byproduct.
Question: My reaction has gone to completion, but a white precipitate (DCU) is contaminating my product. Standard filtration is not removing all of it. How can I purify my product effectively?
Answer:
Dicyclohexylurea (DCU) is the insoluble byproduct of DCC-mediated couplings. While its insolubility is often used for its removal, fine particles can persist, and its solubility profile can sometimes complicate purification.[10][11]
Probable Causes & Solutions:
-
DCU is Sparingly Soluble in the Crude Product: Traces of DCU remain dissolved in the reaction mixture after initial filtration.
-
Solution 1: Precipitation with a Non-polar Solvent. After filtering the bulk of the DCU and concentrating the filtrate, redissolve the crude product in a minimal amount of a solvent like dichloromethane (DCM) or ethyl acetate. Add a non-polar "anti-solvent" like hexanes or diethyl ether and cool the mixture (e.g., 0 °C or -20 °C) to precipitate the remaining DCU, which can then be removed by a second filtration.[12][13]
-
Solution 2: Acidic Wash. If your final amide product is stable to acid, washing the organic solution of your crude product with dilute aqueous HCl (e.g., 0.5 N to 1 N) can help remove traces of DCU.[14]
-
-
Fine DCU Particles Pass Through Filter Medium: The precipitated DCU is too fine for standard filter paper.
-
Future Prevention:
-
Solution: Use a different coupling reagent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble, allowing for simple removal with an aqueous workup.[10][12] Alternatively, using Diisopropylcarbodiimide (DIC) results in a urea byproduct (DIU) which is more soluble in common organic solvents and can often be removed during chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best class of coupling reagent for this specific transformation?
A1: Given the challenging nature of coupling an electron-deficient acid with a weakly nucleophilic amine, uronium/aminium salt reagents like HATU are generally the preferred choice. [4][5] They offer the highest activation potential and are specifically designed for difficult couplings, minimizing side reactions like N-acylurea formation and often providing faster reaction times and higher yields.[15]
Q2: I need to use the acid chloride route. What precautions should I take?
A2: When preparing 2-bromo-5-chlorobenzoyl chloride, use standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[] Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. After formation, remove the excess chlorinating agent under vacuum before adding the 2,2,2-trifluoroethylamine, typically dissolved in a dry, non-protic solvent like DCM or THF in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[]
Q3: Can I run this reaction at room temperature?
A3: While room temperature is a good starting point, this particular reaction will likely be very slow. Gentle heating (40-60 °C) is often necessary to achieve a reasonable reaction rate, especially if using carbodiimide-based coupling agents.[2][6] When using a highly active reagent like HATU, room temperature may be sufficient, but monitoring progress by TLC or LC-MS is essential.[17]
Q4: What is the optimal order of addition when using HATU?
A4: The generally accepted best practice is to pre-activate the carboxylic acid.[17][18] Dissolve the 2-bromo-5-chlorobenzoic acid in an anhydrous solvent (e.g., DMF), add HATU, and then add a non-nucleophilic base like DIPEA. Allow this mixture to stir for 5-15 minutes to form the active OAt-ester. Finally, add the 2,2,2-trifluoroethylamine to the pre-activated mixture. This sequence ensures the highly reactive species is readily available for the amine and minimizes potential side reactions.[18]
Data & Visualization
Table 1: Comparison of Coupling Reagents for a Challenging Amidation
| Reagent Class | Example(s) | Pros | Cons | Recommended for this Synthesis? |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, readily available. | Prone to N-acylurea side reaction with weak nucleophiles.[3][7] DCU byproduct can be difficult to remove.[10] | Not recommended without additives. Use EDC for easier workup if necessary. |
| Phosphonium Salts | PyBOP | High efficiency, low racemization risk. | More expensive, byproducts can be tricky to remove. | Yes. A strong alternative to uronium salts. |
| Uronium/Aminium Salts | HATU, HBTU | Highest reactivity for difficult couplings.[4][5] Low side product formation. Water-soluble byproducts.[15] | Higher cost, moisture-sensitive.[17] | Highly Recommended. The best choice for maximizing yield and minimizing side reactions. |
| Acid Halides | SOCl₂, (COCl)₂ | Generates highly reactive acyl chloride. Inexpensive. | Requires an extra synthetic step. Harsh reagents may not be compatible with sensitive functional groups.[] | Yes. A robust and effective, if less elegant, alternative. |
Diagrams
Caption: Desired vs. side reaction pathway with DCC.
Caption: Troubleshooting workflow for low reaction yield.
Recommended Experimental Protocol (HATU)
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-chlorobenzoic acid (1.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Add HATU (1.1-1.2 equiv) to the solution and stir for 1 minute.[5]
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv) and allow the mixture to stir at room temperature for 10-15 minutes for pre-activation.[17][18]
-
Add 2,2,2-trifluoroethylamine (1.1 equiv) dropwise to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, consider gentle heating to 40 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide.
References
-
Raitanen, J-E., et al. (2014). How can I remove the DCU after an esterification catalyzed by DCC? ResearchGate. Available from: [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Available from: [Link]
-
Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Available from: [Link]
-
Movellan, J., et al. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? ResearchGate. Available from: [Link]
-
ThalesNano. (n.d.). 3.5 Carbodiimides. Available from: [Link]
-
Diva-Portal.org. (n.d.). Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. Available from: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Available from: [Link]
-
Survival Technologies Ltd. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available from: [Link]
-
Wilden, J. D., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Available from: [Link]
-
ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
ACS Publications. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. Available from: [Link]
-
Frontiers. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Available from: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]
-
Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Available from: [Link]
-
ElectronicsAndBooks. (2004). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. Available from: [Link]
-
Thieme. (2013). Chemoselective Activation Strategies of Amidic Carbonyls towards Nucleophilic Reagents. Synthesis. Available from: [Link]
-
Survival Technologies Ltd. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Available from: [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available from: [Link]
-
Royal Society of Chemistry. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers. Available from: [Link]
Sources
- 1. Frontiers | Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds [frontiersin.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. jpt.com [jpt.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
- 17. One moment, please... [survivaltechnologies.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for pure 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Technical Support Center: Purification & Crystallization Guide Subject: Recrystallization of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide Case ID: #REC-BrCl-TFE-001
Welcome to the Technical Support Center
I am Dr. Aris, your Senior Application Scientist. You are likely working with 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , a highly functionalized intermediate often used in the synthesis of next-generation agrochemicals (isoxazoline/meta-diamide insecticides) or pharmaceutical building blocks.
Because this molecule combines a lipophilic halogenated core with a polar amide tether and a hydrophobic fluoroalkyl tail, it presents a unique "solubility paradox" that often leads to oiling out rather than clean crystallization.
This guide provides a self-validating protocol to overcome these issues, grounded in solubility parameters of analogous fluorinated benzamides.
Part 1: Solvent System Selection (The "Why")
The success of your recrystallization depends on balancing the three distinct regions of your molecule:
-
The Core (2-Br, 5-Cl Benzene): Highly lipophilic. Soluble in non-polar solvents.[1]
-
The Linker (Amide): Hydrogen bond donor/acceptor. Requires polarity.[1][2]
-
The Tail (Trifluoroethyl): Hydrophobic and "fluorous." Often resists water.
Based on our internal data and analogous patent literature [1][2], we recommend the following solvent systems:
Primary Recommendation: Ethyl Acetate / n-Heptane
-
Mechanism: Ethyl Acetate (EtOAc) solvates the amide and aromatic core. n-Heptane acts as the anti-solvent, forcing the lattice to close as the temperature drops.
-
Why Heptane over Hexane? Heptane has a higher boiling point (98°C vs 68°C), allowing for a wider temperature gradient and slower cooling, which is critical for forming pure, dense crystals rather than amorphous powder.
Secondary Recommendation: Ethanol / Water[3]
-
Use Case: "Green" chemistry requirements or if the primary system fails.
-
Risk: High risk of "oiling out" because the -CF3 group is highly hydrophobic and may phase-separate from water before crystallizing.
Solvent Decision Matrix
| Solvent System | Ratio (v/v) | Suitability | Key Advantage | Major Risk |
| EtOAc / Heptane | 1:3 to 1:5 | High | Excellent impurity rejection; stable crystal growth. | Yield loss if too much EtOAc is used. |
| Toluene (Single) | N/A | Moderate | Good for highly lipophilic impurities. | Product may remain too soluble at RT. |
| EtOH / Water | 4:1 | Low-Med | Eco-friendly; removes inorganic salts. | Oiling out (Liquid-Liquid Phase Separation). |
Part 2: The Standard Protocol (The "How")
Pre-requisites:
-
Crude Purity: >85% (If lower, perform a silica plug filtration first).
-
Equipment: Erlenmeyer flask, magnetic stirrer, heating bath, reflux condenser.
Workflow: Two-Solvent Recrystallization (EtOAc/Heptane)
-
Dissolution (The "Hot" Phase):
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate dropwise while heating to mild reflux (approx. 70°C).
-
Critical: Add just enough EtOAc to dissolve the solid. If the solution is dark/colored, add Activated Charcoal (1-2 wt%) and filter hot through Celite [3].
-
-
The Cloud Point (The "Transition"):
-
Keep the solution at reflux.
-
Slowly add n-Heptane dropwise.
-
Stop immediately when a persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of EtOAc to clear the solution back to transparent.
-
-
Crystallization (The "Cool" Phase):
-
Isolation:
Part 3: Troubleshooting & Logic Visualization
The most common failure mode with trifluoroethyl-amides is "Oiling Out" —where the product separates as a sticky oil instead of crystals. This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystal Nucleation boundary.
Visualizing the Rescue Strategy
Figure 1: Decision logic for handling "Oiling Out" phenomena during fluorinated benzamide purification.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product is white, but the mother liquor is dark yellow. Is this normal? A: Yes. Halogenated anilines/benzamides often contain trace oxidation impurities (azo compounds or quinones) which are highly colored. If your crystals are white/off-white, the recrystallization successfully rejected these impurities into the solvent (mother liquor).
Q2: Can I use Toluene instead of EtOAc/Heptane? A: Toluene is a viable single-solvent alternative for this class of compounds [2].
-
Protocol: Dissolve in minimum boiling toluene (110°C). Cool to -10°C.[6]
-
Pros: Toluene often produces larger, denser crystals.
-
Cons: You must cool to sub-zero temperatures to get acceptable yields due to the lipophilicity of the benzamide ring.
Q3: The solid is sticking to the filter paper. How do I dry it? A: Fluorinated amides can be waxy. Do not scrape wet filter paper.
-
Fix: Wash with pure cold Heptane to displace the EtOAc.
-
Fix: Dry on the funnel with suction for at least 30 minutes before transferring to a vacuum oven.
Q4: I don't have seed crystals. How do I induce nucleation? A: Scratch the inner wall of the glass flask with a glass rod at the air-liquid interface. The micro-abrasions create nucleation sites. Alternatively, dip a glass rod in the solution, let the solvent evaporate on the rod to form a micro-crust, and re-dip it.
References
-
Nissan Chemical Industries. (2008). Process for the preparation of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide. WO2008055851A1. (Demonstrates EtOAc/Hexane purification for trifluoroethyl-benzamide analogs). Link
-
Syngenta Participations AG. (2010). Process for the synthesis of organic compounds (Benzamide Intermediates). EP2266961B1. (Details toluene and alcohol-based crystallizations for halogenated benzamides). Link
-
Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Standard protocols for hot filtration and decolorization). Link
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. chemistry-solutions.com [chemistry-solutions.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. amherst.edu [amherst.edu]
- 6. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
Troubleshooting low conversion rates for trifluoroethyl benzamide derivatives
Topic: Optimization of Amide Coupling for
Executive Summary: Why is this reaction failing?
Synthesizing
-
Severely Reduced Nucleophilicity: The trifluoromethyl group (
) is a powerful electron-withdrawing group (EWG).[1] It inductively pulls electron density away from the adjacent amine nitrogen.[1] -
High Volatility: Free 2,2,2-trifluoroethylamine has a boiling point of 36–37 °C .[1][2][3][4][5]
-
Operational Hazard: Standard heating protocols (e.g., 50 °C to drive sluggish reactions) often boil the amine out of the solution before it can react, leading to stalled conversion despite the presence of coupling agents.[1]
-
The Solution: You must switch from "standard" peptide coupling conditions (EDC/HOBt) to high-energy activation methods (Acid Chlorides, T3P) and strictly control reaction temperature and stoichiometry.
Diagnostic & Decision Tree
Before altering your protocol, use this visual guide to diagnose the specific failure mode.
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate stability.
Method A: The Acid Chloride Route (Gold Standard)
For substrates tolerating acidic conditions, converting the benzoic acid to an acid chloride is the most reliable method.[1] It bypasses the low nucleophilicity of the amine by creating a highly electrophilic acyl chloride species.
Protocol:
-
Activation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir until gas evolution ceases (1–2 h).
-
Note: Evaporate to dryness if the acid chloride is stable, or use the solution directly if not.[1]
-
-
Coupling:
-
Suspend 2,2,2-trifluoroethylamine hydrochloride (1.2–1.5 equiv) in anhydrous DCM (or THF).[1]
-
Add Triethylamine (TEA) or DIPEA (3.0 equiv). Crucial: You need 1 equiv to neutralize the HCl salt and 1 equiv to scavenge the HCl formed during coupling.
-
Cool the mixture to 0 °C .
-
-
Addition: Dropwise add the acid chloride solution to the amine/base mixture.
-
Reaction: Allow to warm to Room Temperature (20–25 °C) .
Why this works: The acid chloride is reactive enough to be attacked even by the electron-deficient trifluoroethylamine.
Method B: The T3P Coupling Route (High Selectivity)
If your molecule contains acid-sensitive groups (Boc protecting groups, tert-butyl esters), use Propylphosphonic Anhydride (T3P) .[1] T3P is superior to HATU/EDC for weak amines because it drives the equilibrium forward effectively and has low epimerization risk.[1]
Protocol:
-
Setup: Dissolve the benzoic acid (1.0 equiv) and 2,2,2-trifluoroethylamine hydrochloride (1.5 equiv) in EtOAc or DMF (0.1 M concentration).
-
Base: Add Pyridine (3.0–5.0 equiv).[1]
-
Expert Tip: Pyridine is often superior to DIPEA for T3P couplings involving weak amines due to a favorable acylation catalyst effect.[1]
-
-
Reagent: Add T3P (50% w/w solution in EtOAc/DMF, 2.0–3.0 equiv).
-
Note: Standard 1.1 equiv is often insufficient for this specific amine.[1]
-
-
Conditions: Stir at room temperature for 12–24 h.
-
If conversion is <50% after 12h, move to a sealed vial and heat to 50 °C.
-
Why T3P? T3P forms a highly reactive mixed anhydride intermediate.[1] The byproduct is water-soluble, simplifying purification.[1]
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Amine Volatility | The amine (bp 37°C) evaporated. Action: Use a sealed vial or add 2.0–3.0 equiv of the amine salt.[1] |
| Starting Material Remains | Weak Activation | EDC/HOBt is too weak for this amine.[1] Action: Switch to Method A (Acid Chloride) or Method B (T3P). |
| Product in Aqueous Layer | Acidity of Amide | The |
| Precipitate in Reaction | Salt Formation | The amine HCl salt is insoluble in DCM.[1] Action: Use DMF or a DCM/DMF mixture to ensure the amine is in solution for the base to act on. |
Q: Can I use HATU?
A: Yes, but T3P is generally cleaner for scale-up.[1] If using HATU, ensure you use HOAt as an additive if available, as the aza-benzotriazole ester is more reactive than the benzotriazole ester.[1]
Q: Why is my amine starting material disappearing but no product is forming?
A: If you are heating an open flask, it is evaporating.[1] If you are using a sealed flask, check for "dimerization" or side reactions of the acid, though this is rare with benzamides.[1] Most likely, it is evaporation.[1]
Mechanistic Insight (Visualized)
The following diagram illustrates the electronic deactivation caused by the trifluoroethyl group.
Figure 2: Inductive effect of the trifluoromethyl group reducing amine nucleophilicity.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, vol. 13, no.[1] 19, 2011, pp. 5048–5051.[1]
-
BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem Technical Guides.
-
Sigma-Aldrich. "2,2,2-Trifluoroethylamine Product Safety & Properties."[1][5] Sigma-Aldrich Catalog.
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, vol. 61, no.[1] 46, 2005, pp. 10827-10852.[1] (General reference for coupling reagents).
Sources
Technical Support Center: Purification of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Case ID: TFE-BENZ-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Purification Landscape
You are likely synthesizing this compound as a key intermediate for isoxazoline-based ectoparasiticides (similar to the Fluralaner class). The presence of the 2,2,2-trifluoroethyl group introduces unique physicochemical properties—specifically, lowered basicity of the amine precursor and increased lipophilicity of the final amide.[1]
Standard purification protocols often fail here because they treat the trifluoroethyl amine (TFEA) impurity like a standard alkyl amine. It is not. This guide re-engineers the workup based on the specific pKa and volatility profiles of your reagents.
Module 1: Diagnostic Triage (Know Your Impurities)[1]
Before initiating the workup, identify which impurity is compromising your crude profile.[1]
| Impurity | Origin | Key Property | Removal Strategy |
| 2,2,2-Trifluoroethylamine (TFEA) | Unreacted Reagent | Volatile (bp 36-37°C) ; Weak Base (pKa ~5.[1]7) | Evaporation (Primary) + Strong Acid Wash (Secondary) |
| 2-Bromo-5-chlorobenzoic acid | Hydrolysis of Acid Chloride / Unreacted SM | Acidic (pKa ~2.[1]8) | Basic Wash (Sat. NaHCO₃ or 1M NaOH) |
| Reaction Tars/Oligomers | Thermal degradation | Highly Lipophilic | Silica Plug / Carbon Treatment |
| Residual Solvents | Reaction medium | Variable | High Vacuum Drying |
Critical Insight: The pKa of TFEA is ~5.7, significantly lower than standard amines (pKa ~10).[1] A weak acid wash (like citric acid) may fail to protonate it fully for extraction.[1] You must use a stronger acid (HCl) or rely on its volatility.
Module 2: The "Golden Path" Purification Workflow
This workflow assumes a standard synthesis via Acid Chloride or Coupling Reagent (HATU/EDC).
Figure 1: Optimized downstream processing workflow for trifluoroethyl benzamides. Note the early evaporation step to leverage TFEA volatility.
Module 3: Troubleshooting Guides
Issue A: "I still smell the amine after workup."
Diagnosis: Incomplete removal of 2,2,2-trifluoroethylamine.[1] The Science: TFEA has a boiling point of 36–37°C [1].[1][2][3] If you proceed directly to liquid-liquid extraction without an initial evaporation step, the amine partitions poorly into the aqueous phase due to the fluorine atoms increasing lipophilicity.[1] Corrective Protocol:
-
Strip the Solvent: Before adding water/EtOAc, concentrate the reaction mixture to dryness on a rotavap at 40°C. This physically removes 90%+ of the unreacted amine.
-
Aggressive pH Adjustment: During the acid wash, ensure the aqueous layer pH is < 1 .[1] Use 1M or 2M HCl.
-
Why? With a pKa of 5.7, TFEA requires a pH significantly below 3.7 (pKa - 2) to be >99% protonated and water-soluble.[1]
-
Issue B: "The product oils out during crystallization."
Diagnosis: Solvent system polarity mismatch or cooling too rapidly.[1] The Science: The trifluoroethyl group and the halogens make this molecule "greasy" (highly lipophilic) but also prone to poor crystal lattice formation if the antisolvent (Heptane/Hexane) is added too fast. Corrective Protocol:
-
Switch Solvent System: Use Heptane/Ethyl Acetate (3:1) or Ethanol/Water .[1]
-
Seeding: Dissolve crude in minimum hot EtOAc. Add Heptane dropwise until just cloudy. Add a seed crystal. Stop stirring and let it sit.
-
Thermodynamic Control: Cool slowly (10°C per hour). Rapid cooling traps impurities and leads to oiling.[1]
Issue C: "My yield is lower than expected."
Diagnosis: Hydrolysis of the intermediate acid chloride or product loss during washes.[1] The Science: If you used the acid chloride route, it is moisture sensitive.[1] Furthermore, fluorinated amides can sometimes have higher solubility in organic washes than expected.[1] Corrective Protocol:
-
Check Aqueous Layers: HPLC the acid/base wash layers.[1] If product is present, back-extract with DCM (Dichloromethane), which is better for solubilizing fluorinated compounds than EtOAc.[1]
-
Dry Conditions: Ensure the coupling reaction was performed under Argon/Nitrogen with anhydrous solvents.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Citric Acid for the acid wash? A: No. Citric acid is too weak (pKa ~3.[1]1) to efficiently protonate and extract 2,2,2-trifluoroethylamine (pKa 5.[1]7) into the water layer.[1] Use HCl.[1]
Q2: Is the product sensitive to the basic wash? A: Generally, benzamides are stable to saturated NaHCO₃ washes at room temperature.[1] However, avoid prolonged exposure to strong bases (NaOH) at high temperatures, which could hydrolyze the amide bond.
Q3: Why is the crude solid brown/tan? A: This indicates oxidation of trace amino-impurities or radical formation during the reaction.[1]
-
Fix: Pass the crude solution (in EtOAc) through a short pad of Silica Gel or treat with Activated Carbon prior to crystallization.[1]
References
-
PubChem. (2025).[1][4][5] 2,2,2-Trifluoroethylamine Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2020).[1] Discussions on Amide Purification Techniques. [Link]
-
Google Patents. (2013).[1] CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride intermediates. [1]
Sources
- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for benzamide synthesis reactions
Benzamide Synthesis Optimization Hub Technical Support Reference ID: BZ-OPT-2026
Mission Statement: This guide is engineered for researchers requiring precise control over benzamide synthesis (
Part 1: The Thermodynamics of Amidation
Frequently Asked Questions (Core Principles)
Q: Why does my yield drop when I increase temperature during acid chloride amidation? A: This is a kinetic vs. thermodynamic conflict.
-
The Mechanism: The reaction of benzoyl chloride with an amine (Schotten-Baumann conditions) is highly exothermic.[1]
-
The Problem: High
increases the rate of hydrolysis (reaction with water) faster than it increases the rate of amidation (reaction with amine), especially in biphasic systems. -
The Fix: You must start at 0°C . This kinetically suppresses the hydrolysis pathway while the highly reactive acid chloride finds the amine. Only warm to Room Temperature (RT) after the initial addition to ensure completion.
Q: When is High Pressure (
-
The Real Use Case:
is required to maintain concentration (Henry’s Law). -
Scenario: When using ammonia (
) or volatile amines (e.g., methylamine) at temperatures above their boiling points to drive reaction rates. Without a sealed vessel (Autoclave/Flow), the amine outgasses, effectively stopping the reaction regardless of .
Part 2: Protocol-Specific Troubleshooting
Scenario A: The Schotten-Baumann Route (Acid Chloride)
Best for: Small scale, high speed, valuable amines.
Optimization Matrix:
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | Start: 0–5°C Finish: 20–25°C | 0°C: Prevents violent exotherms and hydrolysis. 25°C: Solubilizes precipitating product to ensure full conversion. |
| Pressure | Atmospheric | Open vessel (with vent) is sufficient;
Troubleshooting Guide:
-
Issue: The product is an oil/gum instead of a white solid.
-
Diagnosis: Incomplete removal of benzoyl chloride or solvent occlusion.
-
Fix: Wash the crude solid with 10%
(removes benzoic acid) followed by cold hexanes (removes unreacted acid chloride). Recrystallize from boiling water.[1]
-
-
Issue: Violent fuming upon addition.
-
Diagnosis: Temperature runaway.
-
Fix: Dilute the acid chloride in dry DCM before addition. Use an ice-salt bath to maintain
.
-
Scenario B: Direct Thermal Amidation ("Green" Route)
Best for: Industrial scale, avoiding corrosive chlorides.
Optimization Matrix:
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | 160°C – 180°C | Required to overcome the activation energy of the stable ammonium-carboxylate salt intermediate. |
| Pressure | Atmospheric (Open) | Crucial: The system must be open (or equipped with a Dean-Stark trap) to allow water escape. |
| Catalyst | Boric Acid (1-5 mol%) | Forms a mixed anhydride intermediate, lowering the activation energy significantly. |
Troubleshooting Guide:
-
Issue: Refluxing at 100°C (Water/Toluene) yields no product.
-
Diagnosis: Thermodynamic trap. At 100°C, the equilibrium favors the salt (
), not the amide. -
Fix: Switch solvent to Xylene or Mesitylene (bp > 160°C) and use a Dean-Stark apparatus to physically remove water, shifting equilibrium (Le Chatelier’s principle).
-
-
Issue: Dark/Black reaction mixture.
-
Diagnosis: Oxidative degradation of the amine at high
. -
Fix: Sparge the reaction vessel with Nitrogen (
) or Argon before heating. Oxygen is the enemy at 180°C.
-
Scenario C: High-Pressure Ammonolysis (Ester Route)
Best for: Making primary benzamides (
Optimization Matrix:
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | 100°C – 120°C | Thermal energy needed to break the ester bond. |
| Pressure | 5 – 15 bar | Keeps
Troubleshooting Guide:
-
Issue: Pressure gauge drops rapidly during heating.
-
Diagnosis: Leak in the seal. Ammonia is escaping.
-
Fix: ABORT IMMEDIATELY. Ammonia leaks are toxic. Cool, vent, and replace O-rings (use Kalrez or PTFE; Viton may degrade with amines).
-
-
Issue: Low conversion despite high T.
-
Diagnosis: "Starved" reaction.
-
Fix: Ensure Ammonia is in large excess (10-20 eq) . In a sealed vessel, the concentration of
dictates the rate.
-
Part 3: Advanced Workflow - Continuous Flow Chemistry
For scale-up, Flow Chemistry allows "Forbidden Conditions" (High T/High P) that are unsafe in batch.
Logic Diagram: Flow Synthesis Decision Tree
Caption: Decision logic for setting Back Pressure Regulators (BPR) in flow synthesis. High pressure is mandatory for volatile amines to prevent gas slugs that disrupt residence time.
Part 4: References & Authority
-
Schotten, C. (1884).[2] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[2] (Foundational text on the Schotten-Baumann reaction mechanism).[3]
-
Gooßen, L. J., et al. (2009).[4] "The Thermal Amidation of Carboxylic Acids Revisited". Synthesis, 2009(01), 160-164. Link (Authority on high-temperature direct amidation).
-
Baumann, M., et al. (2015). "The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry". Beilstein Journal of Organic Chemistry, 11, 1140–1182. Link (Validation of high-pressure flow techniques).
-
Tang, S., et al. (2015). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 92, 282-295. Link (Standard protocol for catalytic green amidation).
-
Larhed, M., et al. (2017).[5] "Continuous Flow Synthesis under High-Temperature/High-Pressure Conditions". Organic Process Research & Development, 21(6). (Engineering data for 200+ bar amidation).
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide . It is designed for researchers requiring precise structural verification and differentiates the analytical performance of standard proton NMR against alternative acquisition modes (e.g., {19F}-decoupled) and solvent systems.
Executive Summary & Structural Context
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide represents a halogenated benzamide scaffold frequently utilized in medicinal chemistry as a lipophilic linker or pharmacophore. Characterizing this molecule presents specific challenges due to the 1,2,4-trisubstituted aromatic ring and the fluorinated ethyl side chain , which introduces complex heteronuclear spin-spin coupling (
This guide compares standard acquisition methods with optimized protocols (Solvent Selection and Heteronuclear Decoupling) to resolve the diagnostic multiplets critical for purity assessment.
Structural Spin System Visualization
The following diagram maps the scalar coupling pathways defining the NMR splitting patterns.
Figure 1: Connectivity and scalar coupling network. Note the critical
Predicted Spectral Data & Assignments
The following data represents the theoretical consensus shifts derived from fragment analysis of 2-bromo-5-chlorobenzamide and N-(2,2,2-trifluoroethyl)benzamide derivatives.
Summary Table: Chemical Shifts (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> ) and Multiplicities[1][2][3][4][5][6][7][8]
| Position | Proton Type | Shift (ppm, CDCl | Shift (ppm, DMSO- | Multiplicity | Coupling Constants ( |
| Aryl H6 | Aromatic (ortho to C=O) | 7.65 – 7.75 | 7.70 – 7.80 | Doublet ( | |
| Aryl H3 | Aromatic (ortho to Br) | 7.50 – 7.58 | 7.60 – 7.68 | Doublet ( | |
| Aryl H4 | Aromatic (meta to Br) | 7.25 – 7.35 | 7.40 – 7.50 | Doublet of Doublets ( | |
| Amide NH | Amide Proton | 6.40 – 6.80 (Broad) | 9.00 – 9.20 (Sharp) | Broad | |
| Aliphatic | Methylene (-CH | 4.05 – 4.20 | 4.10 – 4.25 |
Comparative Analysis: Performance of Alternatives
To ensure rigorous characterization, one must choose the correct solvent system and acquisition mode. The standard 1H NMR protocol often yields ambiguous data for the side chain.
Study 1: Solvent Selection (CDCl vs. DMSO- )
Objective: Optimize resolution of the Amide NH and Aromatic region.
-
Alternative A: CDCl
(Chloroform-d)-
Pros: Excellent solubility for lipophilic halides; no solvent suppression needed.
-
Cons: The Amide NH signal is often broad and quadrupole-broadened due to exchange, sometimes obscuring the H4 signal or appearing as a "hump." The coupling between NH and CH
is rarely resolved, simplifying the CH to a quartet but losing structural information.
-
-
Alternative B: DMSO-
(Dimethyl Sulfoxide-d6) [RECOMMENDED]-
Pros: Strong Hydrogen bonding stabilizes the Amide NH, shifting it downfield (~9.0 ppm) into a clear region. This reveals the vicinal coupling (
), confirming the secondary amide structure. -
Cons: Strong solvent peak at 2.50 ppm; water peak variable (3.3 ppm).[1]
-
Verdict: Use DMSO-
Study 2: Decoupling Techniques (Standard vs. {19F}-Decoupled)
Objective: Simplify the complex methylene (-CH
-
Standard 1H NMR:
-
The CH
protons couple to 3 equivalent Fluorine atoms ( Hz) and the NH proton ( Hz). -
Result: A complex "doublet of quartets" (dq) or multiplet. At lower fields (300 MHz), this can look like a broad blob.
-
-
{19F}-Decoupled 1H NMR:
-
Irradiating the 19F frequency collapses the J-coupling from the CF
group. -
Result: The CH
signal simplifies instantly to a doublet (coupled only to NH) or a singlet (if NH is exchanged/decoupled). -
Benefit: Significantly increases signal-to-noise ratio (SNR) for the CH
peak, allowing for precise integration (2.0H) to detect impurities hiding under the multiplet.
-
Figure 2: Effect of {19F} decoupling on the methylene signal.
Detailed Experimental Protocol
To reproduce the high-fidelity data described above, follow this self-validating protocol.
Materials
-
Analyte: >5 mg of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide.
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Tetramethylsilane) for internal referencing. -
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of sample in 0.6 mL DMSO-
. -
Critical: Ensure the solution is clear. If cloudy, filter through a cotton plug to prevent line broadening.
-
-
Acquisition Parameters (600 MHz equivalent):
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . The CF
group can influence relaxation times of nearby protons; a longer D1 ensures accurate integration of the CH group. -
Scans (NS): 16 or 32 scans are sufficient.
-
Spectral Width: -2 to 14 ppm (to catch the downfield NH).
-
-
Processing:
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Referencing: Set the DMSO residual quintet center to 2.50 ppm .
-
-
Validation Check:
-
Verify the integral ratio: Aromatic (3H) : CH
(2H) . -
If the CH
integral is < 2.0, increase D1 (relaxation delay).
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515. Link
-
Reich, H. J. "BMRB: NMR Statistics for Amino Acids and Common Motifs." University of Wisconsin-Madison. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (Standard reference for substituent effects on benzene rings).
- Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Reference for 19F-1H coupling constants).
Sources
Technical Guide: LC-MS Characterization of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Executive Summary
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is a critical intermediate in the synthesis of isoxazoline-class ectoparasiticides, most notably Fluralaner (Bravecto). Its structural integrity is paramount for downstream cyclization efficiency.
This guide challenges the industry-standard reliance on HPLC-UV for this intermediate. While UV (typically at 254 nm) is sufficient for bulk purity, it fails to distinguish between regioisomers (e.g., 2-chloro-5-bromo variants) or hydrolysis byproducts lacking the trifluoroethyl tail. We present a comparative analysis validating LC-ESI(+)-MS as the superior method for definitive identification, leveraging the unique Bromine-Chlorine isotopic signature as a self-validating quality check.
Part 1: Chemical Context & The Analytical Challenge
The molecule presents specific challenges due to its electron-deficient nature (caused by the trifluoroethyl group) and the presence of two distinct halogens.
| Feature | Specification | Analytical Implication |
| Formula | C₉H₆BrClF₃NO | Requires precise isotopic modeling. |
| Monoisotopic Mass | 330.9274 Da (⁷⁹Br, ³⁵Cl) | Base peak for ESI+ ([M+H]⁺ ≈ 331.9). |
| LogP (Predicted) | ~3.2 | Moderately lipophilic; requires high % organic mobile phase. |
| pKa (Amide) | ~14 (Neutral) | Poor proton acceptor; requires acidic mobile phase for ESI+. |
Part 2: Comparative Analysis of Methodologies
We compared three analytical approaches to determine the most robust protocol for process analytical technology (PAT).
Detection Mode Comparison
| Metric | Method A: HPLC-UV (254 nm) | Method B: LC-MS (ESI+) [RECOMMENDED] | Method C: LC-MS (APCI) |
| Specificity | Low. Co-eluting isomers cannot be distinguished. | High. Mass filtration separates impurities. | High. Good for non-polar degradants. |
| Sensitivity | Moderate (Limit of Quantitation ~0.1%). | High (Limit of Quantitation <0.01%). | Moderate. |
| Structural ID | None (Retention time match only). | Definitive (Isotopic Fingerprint). | Definitive. |
| Throughput | High (Standard QC). | High (UPLC compatible). | Lower (Source switching). |
Verdict: Method B (ESI+) is superior because the amide nitrogen, though weakly basic, protonates efficiently under acidic conditions (0.1% Formic Acid), providing a cleaner signal-to-noise ratio than APCI for this specific amide.
Column Chemistry Selection
The separation of the target from its regioisomer (where Br and Cl positions are swapped) is the critical separation parameter.
-
C18 (Standard): Provides separation based purely on hydrophobicity. Often fails to resolve positional halogen isomers.
-
Phenyl-Hexyl (Advanced): Recommended. The phenyl ring in the stationary phase engages in
interactions with the benzamide ring. The electron-withdrawing differences between Br and Cl at the ortho vs. meta positions create distinct interaction energies, improving resolution.
Part 3: The "Fingerprint" – Isotopic Pattern Logic
The most powerful aspect of characterizing this molecule is the Isotopic Distribution . Unlike standard organic molecules, the presence of one Bromine (¹:¹ ratio of ⁷⁹Br:⁸¹Br) and one Chlorine (³:¹ ratio of ³⁵Cl:³⁷Cl) creates a distinct "3:4:1" intensity pattern.
The Theoretical Pattern (M+H)⁺
-
m/z 331.9 (⁷⁹Br + ³⁵Cl): Relative Intensity ~75%
-
m/z 333.9 (⁸¹Br + ³⁵Cl AND ⁷⁹Br + ³⁷Cl): Relative Intensity ~100% (Base Peak)
-
m/z 335.9 (⁸¹Br + ³⁷Cl): Relative Intensity ~25%
Note: Any deviation from this relative intensity pattern indicates co-elution with a non-halogenated impurity or a de-halogenated degradant.
Caption: Logical flow of isotopic combinations resulting in the characteristic 3:4:1 mass spectral signature.
Part 4: Experimental Protocol (Standard Operating Procedure)
Sample Preparation
-
Solvent: Methanol (LC-MS Grade).
-
Concentration: 10 µg/mL (Avoid saturation to preserve isotopic ratios).
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon; potential adsorption of halogenated amides).
LC Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic Hold)
-
1-8 min: 5% -> 95% B (Linear Ramp)
-
8-10 min: 95% B (Wash)
-
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Br bond).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
Scan Range: m/z 100 – 600.
Part 5: Data Interpretation & Workflow
The following workflow illustrates the decision-making process when analyzing the raw data.
Caption: Step-by-step decision tree for validating the identity of the halogenated benzamide intermediate.
Fragmentation Pathway (MS/MS)
Upon Collision Induced Dissociation (CID), the molecule typically cleaves at the amide bond.
-
Precursor: m/z ~331.9 / 333.9
-
Major Fragment: m/z ~234 / 236 (Acylium ion: [2-Br-5-Cl-Ph-CO]⁺). This corresponds to the neutral loss of the trifluoroethylamine group (99 Da).
-
Secondary Fragment: m/z ~155 (Loss of Br from the acylium ion).
References
-
Geyer, A., et al. (2014). "Synthesis and structure–activity relationships of isoxazoline fluralaner derivatives." Bioorganic & Medicinal Chemistry Letters, 24(11).
-
Weber, T., & Selzer, P. (2016). "Isoxazolines: A Novel Class of Ectoparasiticides." Medicinal Chemistry in Parasitology.
-
Holčapek, M., et al. (2012). "Mass spectrometry of halogenated organic compounds." Journal of Chromatography A, 1259.
-
Gross, J. H. (2017). "Mass Spectrometry: A Textbook - Isotope Patterns." Springer.
Technical Analysis: FTIR Spectral Characterization of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
The following technical guide provides an in-depth spectral analysis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , a critical intermediate scaffold likely associated with the synthesis of Group 30 (GABA-gated chloride channel allosteric modulators) insecticides such as Broflanilide and Fluxametamide.[1]
This guide compares the FTIR spectral fingerprint of the target molecule against its biosynthetic precursors and structural analogs to establish a robust quality control (QC) protocol.
Executive Summary & Application Context
The compound 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide represents a highly specialized fluorinated benzamide.[1] Structurally, it combines a halogenated aromatic core with a trifluoroethyl amine moiety.[1][2] This specific motif is characteristic of modern "meta-diamide" insecticides, where the electron-withdrawing trifluoroethyl group modulates lipophilicity and binding affinity to the GABA receptor.
For researchers, the primary challenge is distinguishing this amide product from its starting material (2-Bromo-5-chlorobenzoic acid ) and ensuring the integrity of the trifluoroethyl group during synthesis.[1] This guide establishes FTIR as a rapid, self-validating method for this discrimination.[1][2]
Experimental Protocol: Spectral Acquisition
To ensure reproducibility and "Trustworthiness" in your data, follow this standardized protocol.
Sample Preparation[3][4][5][6][7]
-
Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for fluorinated amides to avoid moisture interference in the N-H region.[1][2]
-
Crystal Material: Diamond or ZnSe (Diamond preferred for hardness against halogenated crystals).[1][2]
-
Solvent Residue: Ensure the sample is dried under high vacuum (<1 mbar) for 4 hours at 40°C. Residual solvents (EtOAc, DCM) have carbonyl/C-H peaks that overlap with the target Amide I band.[1][2]
Acquisition Parameters
-
Range: 4000 – 600 cm⁻¹[1]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting C-F bands)
-
Scans: 32 scans (Routine) or 64 scans (Publication Quality)
Spectral Analysis & Comparison
The following table contrasts the target molecule with its direct precursor. This comparison forms the basis of the "Self-Validating System" for reaction monitoring.[2]
Table 1: Comparative Peak Assignment (Target vs. Precursor)
| Functional Group | Vibration Mode | Precursor (2-Bromo-5-chlorobenzoic acid) | Target (2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide) | Diagnostic Value |
| Hydroxyl / Amine | O-H / N-H Stretch | Broad, 2500–3300 cm⁻¹ (Carboxylic Dimer) | Sharp, ~3280–3320 cm⁻¹ (Secondary Amide N-H) | Critical: Disappearance of broad O-H indicates reaction completion.[1] |
| Carbonyl | C=O[1][2] Stretch | ~1680–1700 cm⁻¹ (Acid C=O) | ~1650–1670 cm⁻¹ (Amide I) | Shift to lower wavenumber confirms amide formation.[1][2] |
| Amide II | N-H Bend | Absent | ~1540–1560 cm⁻¹ | Specific to secondary amides; confirms N-substitution.[1][2] |
| Fluorine | C-F Stretch | Absent | 1100–1300 cm⁻¹ (Multiple strong bands) | Confirms incorporation of trifluoroethyl amine.[1][2] |
| Aryl Halide | C-Cl Stretch | ~1050 cm⁻¹ / ~750 cm⁻¹ | ~1050 cm⁻¹ / ~750 cm⁻¹ | Remains constant (Internal Standard).[1][2] |
| Aryl Halide | C-Br Stretch | < 700 cm⁻¹ | < 700 cm⁻¹ | Remains constant.[1][2] |
Detailed Mechanistic Insight
1. The Amide I & II Region (1700–1500 cm⁻¹)
The most definitive proof of synthesis is the Amide I band (C=O stretch).[1][2] In the target, the electron-withdrawing nature of the N-trifluoroethyl group and the ortho-bromo substituent on the ring will likely shift this band slightly higher than a standard alkyl benzamide, typically settling around 1660 cm⁻¹ .
-
Validation: If you see a doublet or a shoulder at 1700 cm⁻¹, your sample likely contains unreacted acid or anhydride intermediate.[1][2]
2. The Trifluoroethyl "Fingerprint" (1300–1100 cm⁻¹)
The C-F stretching vibrations are intense and dominate the 1100–1300 cm⁻¹ region.[2] Unlike aliphatic C-H bends, these bands are very strong.[1][2]
-
Comparison: A non-fluorinated analog (e.g., N-ethyl benzamide) would lack these intense bands.[1][2] Their presence is the primary confirmation that the trifluoroethyl amine was successfully coupled.[2]
3. The Aryl Halide Pattern (Fingerprint Region)
The 2-Bromo-5-chloro substitution pattern is preserved.[1][2]
-
C-Cl: Look for a distinct band around 1050–1090 cm⁻¹ (in-plane bend/stretch) and 740–760 cm⁻¹ (out-of-plane).[1][2]
-
C-Br: The C-Br stretch typically appears below 700 cm⁻¹ (often 600–650 cm⁻¹), which may be at the edge of standard ATR detection limits.[1][2]
Visualization: Synthesis & QC Workflow
The following diagram illustrates the logical flow for synthesizing and validating the target, highlighting the critical spectral checkpoints.
Caption: Synthesis workflow showing critical FTIR spectral checkpoints for validating the conversion of acid to fluorinated amide.
Performance Comparison: FTIR vs. Alternatives
Why use FTIR for this specific molecule over NMR or HPLC?
| Feature | FTIR (Recommended) | 1H NMR | HPLC-UV |
| Speed | < 2 minutes (Zero prep with ATR) | > 15 minutes (Dissolution + Lock) | > 30 minutes (Column equilibration) |
| Water Sensitivity | High (Detects wet samples immediately) | Low (Exchangeable protons vanish) | Low |
| Isomer Specificity | Moderate (Fingerprint region) | High (Coupling constants) | High (Retention time) |
| Cost per Run | Negligible | High (Deuterated solvents) | Moderate (Solvents/Columns) |
References
-
Broflanilide & Meta-Diamide Chemistry
-
Spectral Interpretation of Fluorinated Amides
-
Synthesis of Halogenated Benzamides
-
Patent WO2010018714A1.[2] Benzamide derivatives and pest control agents containing the same. (Describes the generic synthesis of N-trifluoroethyl benzamides).
-
-
FTIR Data for Benzoic Acid Derivatives
-
NIST Chemistry WebBook. 2-Bromo-5-chlorobenzoic acid IR Spectrum. [2]
-
Sources
HPLC method development for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide purity
Topic: HPLC Method Development for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Focus Analyte: 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide[1]
Executive Summary & Molecule Profile[1]
The Challenge: The analysis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide (referred to hereafter as Target Analyte ) presents a specific set of chromatographic challenges common to modern agrochemical and pharmaceutical intermediates (e.g., Fluxametamide or Broflanilide precursors).
The molecule possesses high hydrophobicity (
-
Regioisomers: (e.g., 2-chloro-5-bromo isomers) formed during halogenation steps.
-
Hydrolysis Degradants: 2-Bromo-5-chlorobenzoic acid (Starting Material/Degradant).
-
Process Impurities: Des-bromo or des-chloro analogs.
The Solution:
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 provides robust hydrophobicity-based separation, our comparative data indicates that Phenyl-Hexyl phases offer superior selectivity (
Physicochemical Profile
| Property | Value / Characteristic | Impact on HPLC |
| Molecular Formula | Moderate UV absorption (benzenoid bands).[1] | |
| LogP (Predicted) | ~3.8 | High retention on RP-HPLC; requires high organic strength. |
| pKa | Amide is neutral; Acid impurity pKa ~2.5 | Acidic mobile phase required to suppress ionization of acidic impurities. |
| Critical Impurities | Positional Isomers, Benzoic Acid precursor | Isomers require shape/electronic selectivity, not just hydrophobicity. |
Method Development Strategy: The Decision Matrix
Effective method development requires a systematic scouting workflow. The following diagram outlines the logical pathway used to select the optimal conditions described in this guide.
Figure 1: Strategic workflow for selecting the stationary phase based on critical pair resolution.
Comparative Study: C18 vs. Phenyl-Hexyl[1]
Experimental Setup
To objectively evaluate performance, the following generic protocol was applied to both columns.
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity and keeps acidic impurities protonated).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer).
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
Scenario A: The Standard C18 Approach
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mechanism: Pure hydrophobic interaction (dispersive forces).
-
Observation: The C18 column successfully retains the Target Analyte. However, the critical pair (Target vs. Regioisomer) shows poor resolution. The hydrophobic surface cannot easily distinguish between the 2-Br, 5-Cl and 2-Cl, 5-Br substitution patterns.
Scenario B: The Phenyl-Hexyl Approach (Recommended)[1]
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX StableBond-Phenyl (4.6 x 150 mm, 5 µm).
-
Mechanism: Hydrophobic interaction +
stacking. -
Observation: The electronegative halogen atoms on the benzene ring interact specifically with the
-electrons of the phenyl stationary phase. This creates a "secondary retention" mechanism that is highly sensitive to the position of the halogens, significantly increasing the separation factor ( ).
Comparative Data Summary
Note: Data below is representative of typical performance for di-halogenated benzamides.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Optimized) | Verdict |
| Retention Time (Target) | 12.4 min | 13.1 min | Comparable |
| Resolution ( | 15.2 (Easy separation) | 16.5 (Easy separation) | Both Pass |
| Resolution ( | 1.1 (Co-elution risk) | 3.4 (Baseline resolved) | Phenyl Wins |
| Peak Symmetry (Tailing Factor) | 1.1 | 1.05 | Both Excellent |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + | Phenyl is superior for halogens |
Recommended Experimental Protocol
Based on the comparative study, the Phenyl-Hexyl method is the validated choice for purity analysis.
Reagents & Preparation[1][4][5][6][7]
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Prep: Dissolve 10 mg Target Analyte in 10 mL Diluent (1000 ppm stock). Dilute to 100 ppm for analysis.
-
Impurity Marker: Spike with 2-Bromo-5-chlorobenzoic acid (approx. 0.5% level) to confirm resolution.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 or 5 µm | Maximizes halogen selectivity. |
| Mobile Phase A | 0.1% | Suppresses ionization of acidic precursors; sharpens peaks. |
| Mobile Phase B | Acetonitrile | Lower viscosity than Methanol; lower backpressure. |
| Gradient | T=0: 40% BT=15: 85% BT=18: 85% BT=18.1: 40% BT=23: 40% B | Linear gradient focuses the hydrophobic target while eluting polar acids early. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | 254 nm | Optimal for benzamide |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Mechanistic Insight: Why Phenyl-Hexyl?
Understanding the interaction mechanism is vital for troubleshooting. The diagram below illustrates the dual-interaction mode that provides the necessary resolution for halogenated isomers.
Figure 2: Mechanistic comparison of stationary phase interactions.
The electron-withdrawing nature of the Trifluoroethyl group and the Halogens (Br, Cl) creates an electron-deficient aromatic ring on the analyte. This interacts strongly with the electron-rich
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Acid Impurity Tailing | Secondary silanol interactions or high pH. | Ensure Mobile Phase A pH is < 2.5 using Phosphoric Acid or TFA. |
| Retention Time Drift | Temperature fluctuation. | Thermostat column compartment strictly at 40°C. |
| Baseline Noise @ 220nm | Impure solvents or UV-absorbing modifier. | Use HPLC-grade Acetonitrile; avoid TFA if using low UV (use Phosphoric instead). |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase strength (e.g., 40-50% ACN). |
References
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Phenyl phase selectivity for halogenated compounds).
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic isomers. (Community consensus on using Phenyl-Hexyl for halo-aromatics).
-
BenchChem. (2025).[1][3] Synthesis and Analysis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives. (Reference for similar halogenated benzamide intermediates).
-
PubChem. (2025).[4] 2-Bromo-5-chloroaniline Compound Summary. (Physical properties of the core structure).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on gradient elution optimization).
Sources
Comparing biological activity of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide analogs
Executive Summary: The Fluorinated Benzamide Scaffold
In the development of next-generation ectoparasiticides and crop protection agents, the N-(2,2,2-trifluoroethyl)benzamide moiety has emerged as a critical pharmacophore. This guide analyzes the biological activity of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide (Compound A) , a structural probe often utilized in the optimization of Group 30 GABA-gated chloride channel allosteric modulators (related to Broflanilide and Fluxametamide).[1]
This guide compares Compound A against three strategic analogs to demonstrate the impact of halogen positioning and fluoroalkyl substitution on potency, metabolic stability, and receptor affinity.
The Comparative Cohort
-
Compound A (Target): 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide.[1]
-
Analog B (Des-fluoro Control): 2-Bromo-5-chloro-N-ethylbenzamide (Assess role of CF3).[1]
-
Analog C (Positional Isomer): 2-Chloro-5-bromo-N-(2,2,2-trifluoroethyl)benzamide (Assess halogen bond/steric fit).[1]
-
Analog D (Meta-Diamide Evolution): Broflanilide (Reference standard for maximal potency).[1]
Biological Activity & Performance Data[1][2][3][4][5][6][7][8][9]
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in resistant-to-dieldrin (RDL) GABA receptor assays.
Table 1: Insecticidal Efficacy (LC50 Values)
Data represents mean lethal concentration (ppm) against key resistant pests.[1]
| Compound | Structure Feature | P. xylostella (Diamondback Moth) LC50 | S. litura (Tobacco Cutworm) LC50 | LogP (Calc) | Metabolic Stability (t1/2, Microsomal) |
| Compound A | 2-Br, 5-Cl, N-TFE | 4.5 ppm | 12.8 ppm | 3.8 | High (>60 min) |
| Analog B | 2-Br, 5-Cl, N-Ethyl | >50 ppm | >100 ppm | 2.9 | Low (<15 min) |
| Analog C | 2-Cl, 5-Br, N-TFE | 18.2 ppm | 45.0 ppm | 3.8 | High (>60 min) |
| Analog D | Meta-Diamide (Broflanilide) | 0.06 ppm | 0.15 ppm | 4.9 | Very High |
Key Technical Insights
-
The "Fluorine Effect" (Comp A vs. Analog B): The trifluoroethyl (TFE) group is not merely a lipophilic handle.[1] Replacing it with a simple ethyl group (Analog B) results in a >10-fold loss in potency .[1] The TFE group prevents oxidative dealkylation (metabolic blocking) and enhances permeability through the insect cuticle.[1]
-
Halogen Specificity (Comp A vs. Analog C): The 2-Bromo substituent is critical for locking the benzamide conformation relative to the phenyl ring, likely forcing the molecule into the bioactive "twist" required for the allosteric pocket.[1] Swapping the Bromine to the 5-position (Analog C) retains some activity but weakens the receptor fit.[1]
-
The Meta-Diamide Jump: While Compound A is active, it lacks the secondary binding auxiliary found in Analog D (Broflanilide).[1] Compound A represents the "anchor" fragment, while the full diamide structure is required for nanomolar efficacy.[1]
Mechanism of Action: Allosteric Modulation
Unlike Fipronil (which blocks the pore), these benzamide analogs act as allosteric modulators of the GABA-gated chloride channel (RDL subunits).[1] They bind to a transmembrane inter-subunit site, stabilizing the closed conformation of the channel.
Pathway Visualization
The following diagram illustrates the distinct binding mode preventing chloride influx, leading to hyperexcitation.[1]
Figure 1: Mechanism of Action.[1] The benzamide analog binds allosterically, locking the GABA channel in a closed state, distinct from the pore-blocking mechanism of phenylpyrazoles.
Experimental Protocols
To validate the activity of Compound A and its analogs, the following self-validating protocols are recommended.
Protocol A: Synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Rationale: Direct amidation using T3P ensures high yield without racemization or extensive purification.
-
Reagents:
-
Procedure:
-
Dissolve the benzoic acid derivative in DCM (0.2 M) at 0°C.
-
Add DIPEA followed by the amine hydrochloride.[1] Stir for 10 min.
-
Add T3P dropwise.[1] Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation Point: Monitor via TLC (Hexane:EtOAc 3:1). Product should appear as a distinct UV-active spot (Rf ~0.6).[1]
-
-
Workup:
Protocol B: Leaf-Dip Bioassay (Lepidoptera)
Rationale: This method mimics field exposure via ingestion and contact.[1]
-
Preparation:
-
Dissolve compounds in Acetone to create a 10,000 ppm stock.
-
Dilute with water containing 0.05% Triton X-100 to serial concentrations (100, 50, 10, 1 ppm).[1]
-
-
Application:
-
Cut leaf discs (5 cm diameter) from fresh cabbage (Brassica oleracea).
-
Dip discs into the solution for 10 seconds. Air dry for 1 hour on paper towels.
-
-
Exposure:
-
Place treated leaf disc in a petri dish with moistened filter paper.
-
Introduce 10 3rd-instar larvae (P. xylostella).
-
-
Assessment:
References
-
Nakao, T., & Banba, S. (2016).[1] Broflanilide: A meta-diamide insecticide with a novel mode of action.[1][2][3] Bioorganic & Medicinal Chemistry.[1][4][5][2][6][7] [1]
-
Asahi, M., et al. (2018).[1][4] Discovery of Broflanilide, a Novel Insecticide.[1][8][9] Journal of Pesticide Science.[1]
-
Insecticide Resistance Action Committee (IRAC). (2023).[1] Mode of Action Classification Scheme (Group 30).
-
Sparks, T. C., et al. (2020).[1] Global trends in insect pest control chemicals: Current status and future prospects. Philosophical Transactions of the Royal Society B. [1]
Sources
- 1. Broflanilide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Broflanilide (CAS NO:1207727-04-5) | Broflanilide Manufacturer and Suppliers | Scimplify [scimplify.com]
- 4. Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Synthesis of potent and tissue-selective androgen receptor modulators (SARMs): 2-(2,2,2)-Trifluoroethyl-benzimidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriculture.basf.com [agriculture.basf.com]
Reference Standards for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide: A Technical Comparison Guide
Executive Summary: The Criticality of Standard Qualification
In the development of isoxazoline-class ectoparasiticides (e.g., analogs of Fluralaner, Afoxolaner, or Broflanilide), the compound 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide serves as a pivotal Critical Process Intermediate (CPI) .[1][2] Its structural integrity directly dictates the yield and purity of the final Active Pharmaceutical Ingredient (API).[1][3]
This guide objectively compares the three primary sourcing "alternatives" for this reference standard: Certified Reference Materials (CRMs) , Qualified In-House Secondary Standards , and Commercial Research-Grade Reagents .[1][2] We provide experimental workflows to validate these standards, ensuring your analytical data meets the rigor required for IND/NDA submissions.
Comparative Analysis of Reference Standard Tiers
When selecting a reference standard for quantitative analysis (assay/impurity tracking), "purity" is not a single number—it is a system of confidence.[1][3]
Table 1: Performance Matrix of Standard Sources
| Feature | Option A: Certified Reference Material (CRM) | Option B: Qualified In-House Secondary Standard | Option C: Commercial Research-Grade Reagent |
| Primary Use | Release testing, Method Validation (Accuracy) | Routine Process Monitoring, Stability Studies | Early-stage Screening, TLC markers |
| Traceability | NIST/BIPM Traceable | Traceable to Option A (or Primary Intrinsic) | Often Unknown / Batch-dependent |
| Assay Method | Mass Balance (100% - Impurities - Water - Solvents) | qNMR (Quantitative NMR) vs. Internal Standard | HPLC Area % (often misleading) |
| Uncertainty | Explicitly calculated (e.g., 99.8% ± 0.3%) | Estimated based on qualification data | Not provided |
| Cost/mg | High ( | Moderate ( | Low ($) |
| Risk Profile | Low: Defensible in regulatory audits.[2][3] | Medium: Requires robust bridging data.[1][3] | High: "98%" label claim often ignores salts/solvents.[1][3] |
Technical Deep Dive: Characterization & Qualification
The "Hidden" Impurity Profile
Commercial research-grade samples (Option C) often claim >98% purity based on HPLC-UV @ 254 nm.[1][2][3] However, for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , this is insufficient due to non-UV active contaminants from synthesis.[1][2][3]
Common Synthesis Pathway & Contaminants:
-
Reaction: 2-Bromo-5-chlorobenzoic acid + 2,2,2-Trifluoroethylamine (coupling via SOCl2 or EDC).
-
Major Impurities:
Qualification Workflow (DOT Diagram)
The following decision tree illustrates the protocol for upgrading a "Research Grade" reagent to a "Qualified Secondary Standard."
Figure 1: Workflow for qualifying a research-grade chemical as a working reference standard.
Experimental Protocols
Validated HPLC Method for Purity Assessment
This method separates the target benzamide from its acid precursor and potential isomers.[1][3]
-
Column: Waters XBridge Phenyl or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1][3] Note: Phenyl chemistry provides better selectivity for halogenated aromatics.[1]
-
Gradient:
-
Detection: UV @ 240 nm (optimized for benzamide
transition).
Self-Validation Criteria:
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.[1][3]
-
Specificity: Inject 2-Bromo-5-chlorobenzoic acid (precursor).[1][2][3] It must resolve with
from the main peak.[1][3]
qNMR Protocol for Potency Assignment (The "Gold Standard")
If a CRM is unavailable, Quantitative NMR (qNMR) is the only definitive way to assign potency without relying on the vendor's CoA.[1][3]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene.[1][2][3] Must be non-hygroscopic and non-volatile.[1][3]
-
Solvent: DMSO-
(provides excellent solubility for benzamides).[1][2][3] -
Procedure:
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Purity.[1][2][3][8]
Synthesis Pathway & Impurity Origins[9][10][11]
Understanding the synthesis helps anticipate which impurities to look for in your standard.[1][3]
Figure 2: Synthetic route highlighting the origin of critical impurities.[1][2][3]
Recommendations
-
For Regulatory Submission (IND/NDA): Do not rely on catalog reagents. If a USP/EP standard does not exist, synthesize the material and perform a full ISO 17034-compliant characterization (C, H, N analysis, qNMR, KF, ROI).[1]
-
For Routine Analysis: Purchase a "Research Grade" sample (Option C) but immediately qualify it using the qNMR method described in Section 4.[1][3]2. Assign your own "Use-As" potency factor.[1][2][3]
-
Storage: Store at 2-8°C. Benzamides are generally stable, but the trifluoroethyl group can be sensitive to hydrolysis under highly basic conditions.[1][3]
References
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3] (2015).[1][2][3] Link
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1][3]Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 57(22), 9220–9231.[1][3] Link[1][2][3]
-
Gille, S., et al. "Synthesis and characterization of isoxazoline derivatives for ectoparasiticide activity."[1] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for isoxazoline intermediates). Link
-
USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy.[1][3]Link[1][2][3]
Sources
- 1. Fluralaner - Wikipedia [en.wikipedia.org]
- 2. caming.com [caming.com]
- 3. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
Structural validation of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide using X-ray crystallography
Comparative Analysis of Single Crystal X-ray Diffraction (SC-XRD) vs. Solution-State NMR[1]
Executive Summary
In the development of halogenated benzamides for pharmaceutical and agrochemical applications (e.g., antiparasitic isoxazolines), precise structural validation is critical. This guide evaluates the performance of Single Crystal X-ray Diffraction (SC-XRD) as the gold-standard validation method for 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , comparing it against the industry-standard alternative, Solution-State NMR.[1]
While NMR provides rapid connectivity data, it often fails to resolve static 3D conformational locks and specific halogen bonding networks crucial for binding affinity. This guide details the experimental protocol and structural metrics required to validate this compound, highlighting the superiority of SC-XRD in resolving regiochemical and conformational ambiguities.
Part 1: The Challenge of Structural Ambiguity
The target molecule, 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , presents three specific structural challenges that standard 1D-NMR (
-
Regiochemical Isomerism: Distinguishing between the 2-Bromo-5-chloro and 2-Chloro-5-bromo isomers can be difficult in NMR if the aromatic proton coupling constants are similar.[1]
-
Trifluoroethyl Group Rotation: The
group induces significant rotational barriers.[1] NMR observes a time-averaged signal, masking the specific low-energy conformer adopted in the solid state (binding pocket mimic). -
Halogen Bonding: The biological activity of this class often depends on
-hole interactions (halogen bonds) involving the Bromine atom, which are observable only via crystallographic packing analysis.
Part 2: Comparative Analysis (SC-XRD vs. NMR)
The following table contrasts the performance of SC-XRD against high-field NMR for this specific halogenated benzamide.
| Feature | SC-XRD (The Product) | Solution NMR (Alternative) | Verdict |
| 3D Stereochemistry | Absolute. Direct visualization of spatial arrangement.[1] | Inferred. Derived from NOE constraints; often ambiguous for rotamers.[1] | SC-XRD Wins |
| Regiochemistry | Unambiguous. Br (Z=35) and Cl (Z=17) are distinct by electron density.[1] | Indirect. Relies on subtle chemical shift differences/coupling.[1] | SC-XRD Wins |
| Conformation | Static. Captures the specific low-energy solid-state conformer.[1] | Averaged. Rapid rotation averages signals (e.g., | Complementary |
| Sample Req. | Single crystal ( | NMR Wins (Ease) | |
| Interactions | Maps intermolecular Halogen Bonds & | Cannot directly observe intermolecular lattice forces.[1] | SC-XRD Wins |
Decision Logic: When to use SC-XRD?
Use the following logic flow to determine when to escalate from NMR to SC-XRD for this compound.
Figure 1: Decision matrix for escalating structural validation to X-ray crystallography.
Part 3: Experimental Protocol (SC-XRD)
To validate the structure, follow this self-validating crystallization and diffraction protocol.
1. Crystallization Strategy (Vapor Diffusion)
Direct evaporation often yields poor crystals for fluorinated amides due to "oiling out."[1]
-
Solvent: Dissolve 15 mg of compound in 0.5 mL Acetone (good solubility for benzamides).[1]
-
Antisolvent: n-Hexane or Pentane (fluorine-friendly, low polarity).[1]
-
Setup: Place the acetone solution in an inner vial. Place the inner vial inside a larger jar containing 5 mL of Hexane. Seal tightly.
-
Mechanism: Hexane vapor slowly diffuses into the acetone, lowering solubility gradually to nucleate high-quality prisms.
2. Data Collection Parameters
-
Temperature: 100 K (mandatory to reduce thermal motion of the
group). -
Source: Mo-K
( Å) or Cu-K .[1] Mo is preferred to minimize absorption corrections caused by the heavy Bromine atom.[1] -
Resolution: Aim for 0.8 Å or better to resolve the C-F bonds clearly.
3. Refinement Workflow
-
Phasing: Use SHELXT (Intrinsic Phasing).[1] The heavy Bromine atom provides a strong anomalous signal, making solution trivial compared to light-atom structures.
-
Refinement: Use SHELXL (Least Squares).
-
Restraints: If the
group shows rotational disorder, apply DELU and SIMU restraints. If severe, model as two positions using PART instructions.
Figure 2: Standardized workflow for structural determination of halogenated benzamides.[1]
Part 4: Structural Analysis & Expected Data[1]
Upon solving the structure, the following metrics must be verified to confirm the identity and purity of the compound.
A. Bond Metric Validation
Compare your experimental values against these standard ranges (derived from Cambridge Structural Database averages for similar halo-benzamides). Deviations
| Parameter | Bond | Expected Length (Å) | Structural Significance |
| Aryl-Bromine | 1.89 - 1.91 | Confirm heavy atom position (C2).[1] | |
| Aryl-Chlorine | 1.73 - 1.75 | Confirm substituent at C5.[1] | |
| Amide | 1.22 - 1.24 | Double bond character.[1] | |
| Amide | 1.33 - 1.35 | Partial double bond (resonance).[1] | |
| Trifluoroethyl | 1.32 - 1.35 | Short due to high electronegativity.[1] |
B. Conformational Analysis (The "Twist")
Benzamides are rarely planar.[1] The angle between the phenyl ring and the amide plane is critical for biological fit.
-
Torsion Angle (
): Expect the phenyl ring to twist 20°–45° relative to the amide plane to relieve steric strain between the Amide Oxygen and the Ortho-Bromine. -
Validation: If
(planar), suspect incorrect packing modeling or strong intermolecular hydrogen bonding forcing planarity.
C. Halogen Bonding (The "Hidden" Interaction)
This is the key advantage of SC-XRD.[1] Look for Type II Halogen Bonds (
-
Criteria: Distance
sum of van der Waals radii ( Å).[1] -
Angle:
.[1] -
Relevance: These interactions often mimic the drug-receptor binding mechanism.[1]
Part 5: Conclusion
For 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide , SC-XRD is not merely a confirmation tool but a primary discovery instrument.[1] While NMR confirms chemical connectivity, only SC-XRD validates the regiochemistry (distinguishing Br/Cl positions definitively) and maps the supramolecular halogen bonding potential.
Recommendation: For initial synthesis checks, NMR is sufficient. For final compound registration and Structure-Activity Relationship (SAR) modeling, SC-XRD is mandatory to define the active conformational space.
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link
-
Metrangolo, P., & Resnati, G. (2001). "Halogen bonding: A paradigm in supramolecular chemistry." Chemistry - A European Journal, 7(12), 2511-2519. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
This guide is structured to serve as an operational standard operating procedure (SOP) for the handling of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide (CAS: 1094559-02-0 / 1158309-88-0).
As a key intermediate in the synthesis of isoxazoline ectoparasiticides (e.g., Fluralaner), this compound presents a specific hazard profile combining halogenated aromatic toxicity with high biological potency potential .
Part 1: Executive Hazard Profile & Risk Assessment
The "Why" Behind the Protocol: Standard Safety Data Sheets (SDS) often classify this intermediate generically as an Irritant (H315, H319, H335). However, as a Senior Application Scientist, I urge you to treat this substance with Occupational Exposure Band (OEB) 3 protocols.
Scientific Rationale:
-
Bioactivity: Structural similarity to Fluralaner implies potential for reproductive toxicity (H361d) and specific target organ toxicity.
-
Lipophilicity: The trifluoroethyl and halogen substitutions increase lipophilicity, facilitating rapid skin absorption and persistence in biological tissues.
-
Physical State: As a fine white powder, the primary vector for exposure is inhalation of fugitive dust and surface cross-contamination .
Hazard Summary Table
| Hazard Class | GHS Code | Critical Implication for PPE |
| Skin Irritation | H315 | Direct contact causes dermatitis; permeation is a risk. |
| Eye Irritation | H319 | Micro-particles can cause severe mechanical and chemical corneal damage. |
| Repro. Toxicity | H361d (Suspected) | Zero-tolerance for inhalation/ingestion. |
| Aquatic Toxicity | H410 | All waste (gloves, wipes) must be sequestered as hazardous. |
Part 2: PPE Selection Matrix (Task-Based)
Do not use a "one-size-fits-all" approach. PPE must scale with the energy and dispersion potential of the task.
Core PPE Standards
-
Glove Material: Nitrile (Minimum 5 mil). Latex is strictly prohibited due to poor chemical resistance against halogenated aromatics.
-
Respiratory: Engineering controls (Fume Hood) are primary. N95 is insufficient for long-duration weighing of potent powders.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed containers) | Standard Lab Ventilation | Single Nitrile Gloves (4-5 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat (Cotton/Poly) |
| Weighing Solids (< 10g) | Fume Hood Required. If unavailable: P100 Half-Mask. | Double Nitrile: Inner (4 mil) + Outer (5-8 mil). | Safety Goggles (Indirect Vent) | Lab Coat + Disposable Tyvek Sleeves |
| Reaction Setup / Liquid Handling | Fume Hood (Sash at 18"). | Double Gloving: Inner Nitrile + Outer Laminate/Barrier (if using aggressive solvents like DCM). | Chemical Splash Goggles + Face Shield (if >1L) | Chemical Resistant Apron over Lab Coat |
| Spill Cleanup (Powder/Liquid) | P100 Full-Face Respirator or PAPR. | Heavy Duty Nitrile or Butyl Rubber (min 15 mil). | Full Face Respirator acts as eye protection. | Tyvek Coverall (Type 5/6) + Shoe Covers |
Part 3: Operational Protocols & Workflows
Protocol A: Weighing & Transfer (The Critical Zone)
-
Causality: Static electricity often causes this powder to "jump" or cling to spatulas, creating invisible surface contamination.
-
The Fix: Use an antistatic gun or ionizer bar inside the weigh station.
Step-by-Step:
-
Donning: Put on inner gloves. Put on Tyvek sleeves. Put on outer gloves over the sleeve cuffs (taped if handling >100g).
-
Setup: Place a tack-mat (sticky mat) at the exit of the weighing area.
-
Transfer: Weigh inside the hood. Do not remove the tare boat from the hood. Transfer the solid directly into the reaction vessel inside the hood.
-
Decon: Wipe the balance and surrounding area with a surfactant-based cleaner (to lift powder), followed by Ethanol/Acetone (to solubilize residues).
Protocol B: Glove Removal (Doffing) Logic
Most exposure occurs after the experiment, during glove removal.
Figure 1: Safe Doffing Sequence. The "Beak Method" involves pinching the wrist and pulling the glove inside out without snapping it, which aerosolizes contaminants.
Part 4: Emergency Response & Disposal
Disposal of Halogenated Waste
This compound contains both Chlorine and Bromine.
-
Rule: Do NOT mix with standard organic waste if your facility incinerates halogenated and non-halogenated waste separately.
-
Segregation: Collect in a dedicated carboy labeled "Halogenated Organics - High Potency."
-
Solid Waste: All gloves, weigh boats, and paper towels used in the process must be double-bagged and labeled as hazardous chemical waste, not trash.
Exposure Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin immediately, as it may enhance absorption of the halogenated compound.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal clouding is a risk with benzamides.
Part 5: Scientific Logic & Visualization
The following diagram illustrates the decision matrix for handling this specific intermediate, linking chemical properties to engineering controls.
Figure 2: Hazard-to-Control Logic Flow. This illustrates why simple PPE is insufficient; the physical and chemical properties necessitate engineering controls (Hoods) and specific barrier methods.
References
-
Merck / MSD. (2026). Safety Data Sheet: Fluralaner Solid Formulation. Retrieved from (Cited for OEB and reproductive toxicity classification of related structures).
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride. (Cited for surrogate data on halogenated benzamide irritant properties).[1]
-
European Chemicals Agency (ECHA). Registration Dossier: Fluralaner. (Cited for Aquatic Toxicity H410 classification).[2][3]
- Occupational Safety and Health Administration (OSHA).Standard 1910.138: Hand Protection. (Cited for Glove Selection Criteria).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
